E6446
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O3/c1-2-14-29(13-1)17-5-19-31-23-9-7-22(8-10-23)27-28-25-12-11-24(21-26(25)33-27)32-20-6-18-30-15-3-4-16-30/h7-12,21H,1-6,13-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYJXFUPMPMETB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
E6446: A Dual Antagonist of TLR7 and TLR9 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of E6446, a small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9). This compound represents a significant tool for researchers studying innate immunity and a potential therapeutic agent for autoimmune diseases where TLR7 and TLR9 are implicated. This document details the compound's activity, the underlying molecular mechanisms, and the experimental protocols used to elucidate its function.
Core Mechanism of Action
This compound functions as an antagonist of TLR7 and TLR9, which are endosomally located receptors that recognize nucleic acids. The primary mechanism of action of this compound is not direct binding to the receptor itself, but rather a multi-faceted approach that involves:
-
Accumulation in Acidic Compartments: As a lipophilic weak base, this compound readily crosses cell membranes and accumulates within the acidic environment of endosomes, where TLR7 and TLR9 reside.[1]
-
Interference with Nucleic Acid Binding: this compound has been shown to interact with nucleic acids. This binding of this compound to the DNA or RNA ligands of TLR7 and TLR9 is thought to prevent their interaction with the receptors, thereby inhibiting downstream signaling.[2][3]
This mechanism is similar to that of hydroxychloroquine, a known inhibitor of TLR7 and TLR9 signaling.[2]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various assays and cell types. The following tables summarize the key quantitative data available for this compound.
Table 1: Inhibitory Activity of this compound on Toll-like Receptors
| Target | Assay Type | Cell Line/System | Ligand | IC50 (µM) | Reference(s) |
| TLR9 | NF-κB Reporter Gene Assay | HEK293 | CpG ODN 2006 | 0.01 | [4][5] |
| TLR9 | IL-6 Production | Human PBMCs | CpG ODN 2216 | 0.23 | [4] |
| TLR9 | IFN-α Production | Human Plasmacytoid Dendritic Cells | CpGA | <0.05 | [6] |
| TLR7 | NF-κB Reporter Gene Assay | HEK293 | CL264 | 1.99 | [6] |
| TLR7 | IL-6 Production | Mouse BMDCs | RNA40 | 1.78 | [5] |
| TLR4 | NF-κB Reporter Gene Assay | HEK293 | LPS | 10.58 | [5] |
Table 2: Other Reported Activities of this compound
| Target | Activity | Kd (µM) | Reference(s) |
| SCD1 | Inhibitor | 4.61 | [4][7] |
Signaling Pathways
This compound inhibits the canonical signaling pathways downstream of TLR7 and TLR9 activation. Both receptors signal through the MyD88-dependent pathway, leading to the activation of NF-κB and the production of pro-inflammatory cytokines such as IL-6 and Type I interferons.
Caption: this compound inhibits TLR7 and TLR9 signaling by preventing ligand binding in the endosome.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell-Based Reporter Gene Assay for TLR7/TLR9/TLR4 Activity
This assay quantifies the activation of the NF-κB signaling pathway downstream of TLR activation.
-
Cell Line: HEK-Blue™ hTLR9, hTLR7, or hTLR4 cells (InvivoGen). These are HEK293 cells stably expressing the respective human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Materials:
-
HEK-Blue™ Detection medium (InvivoGen)
-
TLR ligands: CpG ODN 2006 (for TLR9), R848 or CL264 (for TLR7), LPS (for TLR4)
-
This compound
-
96-well plates
-
Spectrophotometer (620-650 nm)
-
-
Protocol:
-
Seed HEK-Blue™ cells in a 96-well plate at a density of ~5 x 104 cells/well and incubate for 24 hours.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with the appropriate TLR ligand at its EC50 concentration.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Add HEK-Blue™ Detection medium to the cell supernatant.
-
Incubate for 1-3 hours at 37°C.
-
Measure SEAP activity by reading the optical density at 620-650 nm.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
-
Inhibition of IL-6 Production in Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)
This assay measures the inhibitory effect of this compound on the production of the pro-inflammatory cytokine IL-6 in primary immune cells.
-
Cell Preparation:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL of GM-CSF for 7-9 days to differentiate them into BMDCs.
-
-
Materials:
-
Differentiated mouse BMDCs
-
TLR ligands: CpG ODN 2216 (for TLR9), RNA40 (for TLR7)
-
This compound
-
96-well cell culture plates
-
Mouse IL-6 ELISA kit (e.g., from R&D Systems or similar)
-
-
Protocol:
-
Plate the BMDCs in 96-well plates at a density of 1 x 105 cells/well.
-
Pre-treat the cells with a dose range of this compound for 1 hour.
-
Stimulate the cells with the respective TLR ligand.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 in the supernatants using a commercial mouse IL-6 ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 of this compound for IL-6 inhibition.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the inhibitory activity of this compound.
Caption: Workflow for assessing this compound's inhibitory effect on TLR signaling.
Conclusion
This compound is a potent dual inhibitor of TLR7 and TLR9 signaling. Its mechanism of action, centered on accumulation in endosomes and interference with nucleic acid-receptor interactions, makes it a valuable tool for studying the roles of these receptors in health and disease. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the properties of this compound and similar compounds in the context of innate immunity and drug development.
References
- 1. invivogen.com [invivogen.com]
- 2. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification of novel SCD1 inhibitor alleviates nonalcoholic fatty liver disease: critical role of liver-adipose axis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Dual TLR7/9 and SCD1 Inhibitor E6446
For Researchers, Scientists, and Drug Development Professionals
Introduction
E6446 is a small molecule inhibitor with a dual mechanism of action, targeting both the endosomal Toll-like receptors (TLR) 7 and 9, and the metabolic enzyme Stearoyl-CoA Desaturase 1 (SCD1). Its full chemical name is 6-[3-(1-pyrrolidinyl)propoxy]-2-[4-[3-(1-pyrrolidinyl)propoxy]phenyl]-benzoxazole [1]. It is often used in its dihydrochloride (B599025) salt form[1][2]. This molecule has garnered significant interest for its potential therapeutic applications in autoimmune diseases, inflammatory conditions, and metabolic disorders. This guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Full Chemical Name | 6-[3-(1-pyrrolidinyl)propoxy]-2-[4-[3-(1-pyrrolidinyl)propoxy]phenyl]-benzoxazole | [1] |
| CAS Number | 1345675-25-3 (dihydrochloride) | [2] |
| Molecular Formula | C₂₇H₃₅N₃O₃ (free base), C₂₇H₃₇Cl₂N₃O₃ (dihydrochloride) | [1][2] |
| Molecular Weight | 449.59 g/mol (free base), 522.5 g/mol (dihydrochloride) | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, slightly soluble in PBS (pH 7.2) | [2] |
Mechanism of Action
This compound exhibits a dual inhibitory activity against two distinct biological pathways: the Toll-like receptor 7 and 9 signaling pathway and the Stearoyl-CoA Desaturase 1 (SCD1) metabolic pathway.
Inhibition of Toll-Like Receptors 7 and 9
This compound acts as a potent antagonist of the endosomal Toll-like receptors 7 and 9 (TLR7 and TLR9)[3]. These receptors are key components of the innate immune system, recognizing nucleic acids from pathogens and endogenous sources. Their overactivation is implicated in the pathophysiology of various autoimmune diseases, including systemic lupus erythematosus (SLE).
The mechanism of TLR7 and TLR9 inhibition by this compound is attributed to two main properties:
-
Weak interaction with nucleic acids: this compound can bind to DNA, which prevents the interaction between DNA and TLR9[3][4].
-
Accumulation in acidic intracellular compartments: this compound concentrates in the endolysosomes where TLR7 and TLR9 are located, thereby enhancing its inhibitory activity at the site of action[4].
By inhibiting TLR7 and TLR9, this compound blocks the downstream signaling cascade that involves the recruitment of the adaptor protein MyD88, leading to the activation of transcription factors such as NF-κB and IRF7. This, in turn, suppresses the production of pro-inflammatory cytokines like type I interferons and interleukin-6 (IL-6)[3].
References
- 1. An update on lupus animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration of a TLR9 Inhibitor Attenuates the Development and Progression of Heart Failure in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
The Discovery of E6446: A Dual Inhibitor of Toll-Like Receptors 7 and 9
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the discovery and preclinical characterization of E6446, a potent dual inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9). The aberrant activation of these endosomal TLRs by self-nucleic acids is a key driver in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE). This compound emerged from a discovery program aimed at identifying small molecules capable of modulating these critical inflammatory pathways. This document details the mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile of this compound, presenting a compelling case for its therapeutic potential. All quantitative data are summarized in structured tables, and key experimental protocols are provided. Furthermore, signaling pathways, experimental workflows, and the drug discovery logic are illustrated using diagrams to facilitate a deeper understanding of this novel immunomodulatory agent.
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). While essential for host defense, inappropriate activation of TLRs by endogenous ligands, particularly nucleic acids, can lead to the production of pro-inflammatory cytokines and type I interferons, contributing to the development and exacerbation of autoimmune diseases.[1][2] TLR7 and TLR9, which are localized to the endosomal compartment, are activated by single-stranded RNA (ssRNA) and unmethylated CpG-containing DNA, respectively.[3] Their activation is strongly implicated in the pathology of SLE, where immune complexes containing self-nucleic acids trigger a sustained inflammatory response.[1][2]
This compound, identified as {6-[3-(pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl]benzo[d]oxazole}, is a small molecule that potently and dually inhibits TLR7 and TLR9 signaling.[1] Its discovery represents a significant advancement in the pursuit of targeted therapies for autoimmune disorders. This document serves as a technical guide to the core aspects of this compound's discovery and preclinical development.
Mechanism of Action
The inhibitory activity of this compound is not due to direct binding to the TLR7 or TLR9 proteins. Instead, its mechanism of action is multifaceted and relies on its physicochemical properties.[1][4] this compound, along with a related compound AT791, functions as a lysosomotropic agent.[5] These compounds are lipophilic weak bases that readily cross cell membranes.[1][4]
Once inside the cell, this compound accumulates in acidic intracellular compartments, such as endosomes, where TLR7 and TLR9 reside.[1][4] In the low pH environment of the endosome, the amine groups of this compound become protonated, trapping the molecule within this compartment.[1][4] This high concentration of this compound within the endosome is believed to interfere with the binding of nucleic acid ligands to TLR7 and TLR9, thereby preventing downstream signaling.[1][4] This mechanism is similar to that of the antimalarial drug hydroxychloroquine, which is also used to treat lupus.[1][4]
Key aspects of this compound's mechanism of action include:
-
Weak interaction with nucleic acids: this compound exhibits a weak interaction with nucleic acids, which is thought to be sufficient to disrupt their binding to the TLRs within the confined space of the endosome.[1][4]
-
High accumulation in acidic compartments: As a lipophilic weak base, this compound has a high propensity to accumulate in the acidic environment of endosomes.[1][4]
Figure 1: Mechanism of Action of this compound.
In Vitro Pharmacology
The inhibitory activity of this compound has been characterized in various in vitro assays, demonstrating its potency and selectivity for TLR7 and TLR9.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay System | Ligand | Endpoint Measurement | IC50 (µM) | Reference |
| HEK-TLR9 cells | CpG ODN 2006 | NF-κB activation | 0.01 | [6] |
| Human PBMCs | CpG ODN 2216 | IL-6 production | 0.23 | [6] |
| Mouse BMDCs | CpG ODN 2216 | IL-6 production | Potent | [3] |
| HEK-TLR7 cells | R848 | NF-κB activation | >10 | [6] |
| HEK-TLR7 cells | RNA40 | IL-6 production | 1.78 | [3] |
| HEK-TLR4 cells | LPS | NF-κB activation | 10.58 | [3] |
| DNA-TLR9 Interaction Assay | DNA | Binding | 1-10 | [6] |
BMDCs: Bone Marrow-Derived Dendritic Cells; PBMCs: Peripheral Blood Mononuclear Cells; LPS: Lipopolysaccharide.
Experimental Protocols
3.2.1. HEK-Blue™ TLR Reporter Assay
This assay utilizes HEK293 cells stably co-transfected with a human TLR gene (e.g., TLR7 or TLR9) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Seeding: Seed HEK-Blue™ hTLR7 or hTLR9 cells in a 96-well plate at a density of 2.5 x 10^4 to 5 x 10^4 cells/well in 180 µL of growth medium.
-
Compound Addition: Add 20 µL of this compound at various concentrations to the wells.
-
Ligand Stimulation: After a pre-incubation period (e.g., 1 hour), add 20 µL of the appropriate TLR ligand (e.g., R848 for TLR7, CpG ODN for TLR9) at a predetermined concentration.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Transfer 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ solution.
-
Readout: Incubate for 1-3 hours at 37°C and measure the optical density at 620-655 nm using a spectrophotometer.
-
Data Analysis: Calculate the percent inhibition of NF-κB activation at each concentration of this compound and determine the IC50 value.
Figure 2: HEK-Blue™ TLR Reporter Assay Workflow.
3.2.2. Cytokine Production Assay in Mouse Splenocytes
This protocol details the measurement of IL-6 production from mouse splenocytes following TLR stimulation.
-
Splenocyte Isolation: Isolate spleens from mice and prepare a single-cell suspension by mechanical dissociation. Lyse red blood cells using a suitable lysis buffer.
-
Cell Plating: Plate the splenocytes in a 96-well plate at a density of 5 x 10^5 cells/well in complete RPMI medium.
-
Compound Treatment: Add this compound at various concentrations to the wells.
-
TLR Agonist Stimulation: Add a TLR agonist, such as CpG ODN 1668, to the wells to stimulate IL-6 production.
-
Incubation: Culture the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA: Quantify the concentration of IL-6 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the effect of this compound on IL-6 production and calculate the IC50 value if applicable.
In Vivo Pharmacology
The efficacy of this compound has been evaluated in mouse models of SLE, demonstrating its potential to ameliorate disease symptoms.
Data Presentation
Table 2: In Vivo Efficacy of this compound in MRL/lpr Mice
| Parameter | Treatment Group | Outcome | Reference |
| Anti-nuclear Antibodies (ANA) | This compound (20 and 60 mg/kg, p.o.) | Dose-dependent suppression of ANA development. | [1] |
| Anti-dsDNA Antibodies | This compound (20 and 60 mg/kg, p.o.) | Modest effect on anti-double-stranded DNA titers. | [2] |
| Proteinuria | This compound (20 and 60 mg/kg, p.o.) | No observable impact on proteinuria. | [2] |
| Mortality | This compound (20 and 60 mg/kg, p.o.) | No observable impact on mortality. | [2] |
| CpG-induced IL-6 Production | This compound (20 mg/kg, p.o.) | Almost completely inhibits CpG1668-induced IL-6 production in mice. | [1] |
Experimental Protocols
4.2.1. MRL/lpr Mouse Model of Lupus
MRL/lpr mice spontaneously develop a lupus-like autoimmune disease characterized by the production of autoantibodies and immune complex-mediated glomerulonephritis.
-
Animal Dosing: Begin oral administration of this compound (e.g., 20 or 60 mg/kg) or vehicle control to MRL/lpr mice at an early age (e.g., 5 weeks). Dosing is typically performed five times a week.
-
Monitoring: Monitor the mice regularly for disease progression. This includes weekly or bi-weekly measurement of body weight and proteinuria (using urine dipsticks).
-
Blood Collection: Collect blood samples periodically (e.g., monthly) via retro-orbital or tail vein bleeding to measure serum levels of autoantibodies.
-
Autoantibody Analysis: Analyze serum for the presence of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies using ELISA.
-
Histopathology: At the end of the study, sacrifice the mice and collect kidneys for histopathological analysis to assess the severity of glomerulonephritis.
-
Data Analysis: Compare the treated groups to the vehicle control group to determine the effect of this compound on disease parameters.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in mice, demonstrating its oral bioavailability.
Data Presentation
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability (%) | 20 | Oral (p.o.) | [7] |
| Volume of Distribution (L/kg) | 95.9 | Not specified | [7] |
Drug Discovery and Development Logic
The discovery of this compound likely followed a structured drug discovery process, moving from initial concept to a preclinical candidate. While specific details of Eisai's internal process for this compound are not publicly available, a general logical workflow can be inferred.
Figure 3: Logical Flow of the this compound Drug Discovery Process.
Conclusion
This compound is a novel, potent, and orally bioavailable dual inhibitor of TLR7 and TLR9. Its unique mechanism of action, involving accumulation in endosomes and interference with nucleic acid ligand binding, offers a targeted approach to mitigating the inflammatory processes that drive autoimmune diseases like SLE. Preclinical studies have demonstrated its ability to inhibit TLR7 and TLR9 signaling in vitro and to ameliorate disease in a mouse model of lupus. The data presented in this technical guide support the continued investigation of this compound as a potential therapeutic agent for the treatment of autoimmune disorders. Further studies are warranted to fully elucidate its clinical potential and safety profile in humans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Research and Development (R&D) | Innovation | Eisai Co., Ltd. [eisai.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AI-Driven Small Molecule Design | Use of Digital Technology | Eisai Co., Ltd. [eisai.com]
- 7. selleckchem.com [selleckchem.com]
E6446 (CAS Number: 1219925-73-1): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core properties of E6446 (CAS: 1219925-73-1), a potent antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9). This document consolidates key findings on its mechanism of action, physicochemical properties, and experimental data, presented in a format designed for easy reference and application in a research and development setting.
Core Properties and Specifications
This compound is a small molecule inhibitor that has demonstrated significant potential in modulating innate immune responses. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1219925-73-1 | [] |
| Molecular Formula | C27H35N3O3 | [][2] |
| Molecular Weight | 449.59 g/mol | [][2] |
| Formal Name | 6-[3-(1-pyrrolidinyl)propoxy]-2-[4-[3-(1-pyrrolidinyl)propoxy]phenyl]-benzoxazole | [3] |
| Alternate Name (hydrochloride) | This compound dihydrochloride (B599025) | [3][4][5][6][7] |
| CAS Number (hydrochloride) | 1345675-25-3 | [3] |
| Molecular Formula (hydrochloride) | C27H35N3O3 • 2HCl | [3] |
| Formula Weight (hydrochloride) | 522.5 | [3] |
| Purity | ≥95% | [3] |
| Appearance | Solid | [5] |
| Solubility | DMSO: 9 mg/mL (20.02 mM)[8], 5.23 mg/mL (10.01 mM)[6], 10 mM[5]; Ethanol: 90 mg/mL[2]; Water: Insoluble[2]; PBS (pH 7.2): Slightly soluble[3] | |
| Storage | Powder: -20°C for 3 years[2][6]; In solvent: -80°C for 1 year[2][6] | |
| UV max (λmax) | 258, 276, 317 nm | [3] |
Mechanism of Action
This compound functions as a dual inhibitor of TLR7 and TLR9, which are endosomal receptors that recognize nucleic acids.[9] Its inhibitory activity is attributed to two key properties: a weak interaction with nucleic acids and a high accumulation in the acidic intracellular compartments where TLR7 and TLR9 are located.[9][10] By binding to DNA, this compound prevents the interaction between DNA and TLR9 in vitro, thereby modulating the downstream signaling cascade.[9][10] This mechanism of action is similar to that of hydroxychloroquine.[9][10] this compound has also been identified as a potent inhibitor of Stearoyl-CoA desaturase 1 (SCD1) with a binding affinity (KD) of 4.61 μM, which contributes to its effects on adipogenic differentiation and hepatic lipogenesis.[11][12]
Caption: this compound inhibits TLR7/9 signaling by accumulating in endosomes and preventing nucleic acid binding.
In Vitro Activity
This compound demonstrates potent and selective inhibition of TLR7 and TLR9 signaling in various cell types. The following table summarizes its in vitro inhibitory concentrations.
| Target | Cell Line / System | Stimulant | IC50 | Reference |
| TLR9 | HEK:TLR9 cells | DNA | 10 nM | [6][7][11] |
| TLR9 | - | - | 0.01 µM | [3][5] |
| TLR7 | - | - | 1.78 µM | [3][5] |
| TLR4 | - | - | 10.58 µM | [3][5] |
| TLR9 | HEK-TLR9 cells | oligo 2006 | 0.01 µM | [11] |
| TLR9 | Human PBMCs | oligo 2216 | 0.23 µM | [11] |
| TLR7/8 | - | R848 | 2-8 µM | [6][11] |
| TLR4 | - | - | 30 µM (50% reduction) | [11] |
| DNA-TLR9 Interaction | In vitro assay | - | 1-10 µM | [11] |
In Vivo Efficacy
This compound has been evaluated in several animal models, demonstrating its potential therapeutic utility in autoimmune and inflammatory diseases.
| Animal Model | Dosing | Key Findings | Reference |
| Mouse (CpG challenge) | 20 mg/kg, p.o. | Almost completely inhibited CpG1668-induced IL-6 production.[6][11] | [6][11] |
| Mouse (Spontaneous lupus) | 20 and 60 mg/kg, p.o., chronic | Dose-dependently suppressed the development of anti-nuclear antibodies (ANA).[9][11] Slowed the development of circulating anti-nuclear antibodies and had a modest effect on anti-dsDNA titers.[9][10] | [9][10][11] |
| Rodent (Malaria) | 60 and 120 mg/kg, p.o. | Prevented hyperresponsiveness of TLRs and LPS-induced septic shock.[11] Diminished TLR responsiveness during acute malaria and suppressed activation of both TLR7 and TLR9.[11] | [11] |
| Mouse (Heart failure) | 1.5 mg/animal | Prevented increases in left ventricle chamber size and cardiac fibrosis.[3] | [3] |
| Rat (Pulmonary hypertension) | 10 mg/kg | Increased survival and reduced increases in right ventricular systolic pressure and hypertrophy.[3][13] | [3][13] |
Experimental Protocols
In Vitro Inhibition of IL-6 Production
A representative experimental workflow for assessing the in vitro efficacy of this compound is outlined below.
Caption: Workflow for assessing this compound's inhibition of TLR-mediated IL-6 production in splenocytes.
Detailed Methodology:
-
Cell Preparation: Spleens are harvested from BALB/c mice and dissociated into a single-cell suspension. Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in complete RPMI medium supplemented with 10% fetal bovine serum.[11]
-
Cell Plating: Cells are seeded in a 96-well plate at a density of 5 x 10^5 cells per well.[11]
-
Compound Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in cell culture medium. The compound is added to the wells containing the splenocytes.
-
Stimulation: A TLR agonist, such as CpG oligonucleotide 1668 for TLR9, is added to the wells to stimulate the cells.[11]
-
Incubation: The plate is incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.[11]
-
Analysis: After incubation, the supernatant is collected from each well and analyzed for IL-6 concentration using a commercial ELISA kit according to the manufacturer's instructions.[11]
In Vivo Evaluation in a CpG Challenge Model
Detailed Methodology:
-
Animal Acclimation: Mice are acclimated to the facility for a minimum of one week before the experiment.
-
Compound Administration: this compound is formulated for oral administration (p.o.). Mice are dosed with 20 mg/kg of this compound.[6][11]
-
Challenge: Eighteen hours after the administration of this compound, mice are challenged with a subcutaneous injection of 60 µg of CpG 1668 oligonucleotide.[6]
-
Sample Collection: At a specified time point after the challenge (e.g., 2-4 hours), blood samples are collected to measure serum IL-6 levels.
-
Analysis: Serum IL-6 concentrations are determined by ELISA. The percentage of inhibition is calculated by comparing the IL-6 levels in this compound-treated mice to those in vehicle-treated control mice.
Conclusion
This compound is a well-characterized dual inhibitor of TLR7 and TLR9 with demonstrated in vitro and in vivo activity. Its unique mechanism of action, involving accumulation in acidic intracellular compartments and interference with nucleic acid-receptor interactions, makes it a valuable tool for studying the role of these TLRs in various disease models. The data presented in this guide provide a comprehensive resource for researchers interested in utilizing this compound in their studies.
References
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound dihydrochloride | TLR7/TLR9 inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound dihydrochloride | TLR | TargetMol [targetmol.com]
- 7. This compound dihydrochloride Datasheet DC Chemicals [dcchemicals.com]
- 8. This compound | TLR | TargetMol [targetmol.com]
- 9. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
E6446: A Potent Dual Antagonist of TLR7 and TLR9 for Modulating Innate Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of E6446, a small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9). This compound has emerged as a significant tool for researchers studying innate immunity and as a potential therapeutic candidate for autoimmune diseases. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of its role in relevant signaling pathways.
Core Mechanism of Action
This compound functions as a potent and orally active antagonist of TLR7 and TLR9, two key intracellular sensors of the innate immune system that recognize nucleic acids.[1][2][3] Its inhibitory activity is attributed to two primary properties: a weak interaction with nucleic acids and a high level of accumulation in the acidic intracellular compartments where TLR7 and TLR9 are located.[4] By binding to DNA, this compound prevents the interaction between DNA and TLR9, thereby blocking the downstream signaling cascade that leads to inflammatory responses.[4][5] This mechanism of interfering with ligand binding in endosomes is crucial for its function. In addition to its role as a TLR inhibitor, this compound has also been identified as a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1) with a binding affinity (KD) of 4.61 μM.[1][6]
Quantitative Data: Inhibitory Profile of this compound
The inhibitory activity of this compound has been quantified across various assays and cell types, demonstrating potent and selective inhibition of TLR7 and TLR9 over other Toll-like receptors, such as TLR4.[1][3]
| Target | Assay System | Ligand/Stimulant | IC50 Value | Reference |
| TLR9 | In vitro DNA interaction | - | 1 - 10 µM | [1] |
| TLR9 | HEK-TLR9 cells | Oligo 2006 (CpG ODN) | 0.01 µM (10 nM) | [1][3] |
| TLR9 | Human PBMCs | Oligo 2216 (CpG ODN) | 0.23 µM | [1] |
| TLR7 | - | - | 1.78 µM | [3] |
| TLR7/8 | - | R848 | 2 - 8 µM | [1] |
| TLR4 | HEK-TLR4 cells | LPS | 10.58 µM | [3] |
| TLR4 | - | - | >30 µM (for 50% reduction) | [1] |
Signaling Pathway Inhibition
This compound exerts its immunomodulatory effects by inhibiting the TLR7 and TLR9 signaling pathways. These receptors are located in the endosomes of immune cells, such as B cells and plasmacytoid dendritic cells.[4] Upon recognition of their respective ligands (single-stranded RNA for TLR7 and CpG DNA for TLR9), they trigger a signaling cascade that results in the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Type I interferons. This compound accumulates in these endosomal compartments and interferes with the ligand-receptor interaction, thus preventing the activation of this pathway.
Experimental Protocols and Methodologies
Detailed below are representative protocols for evaluating the efficacy of this compound, derived from published in vitro and in vivo studies.
This assay measures the ability of this compound to inhibit the production of the pro-inflammatory cytokine IL-6 in primary immune cells following TLR stimulation.
Protocol:
-
Cell Preparation: Isolate splenocytes from BALB/c mice and plate them at a density of 5 x 10^5 cells per well in a 96-well plate containing complete RPMI medium with 10% fetal bovine serum.[1] Alternatively, generate bone marrow-derived dendritic cells (BMDCs) by culturing BALB/c marrow cells with Flt3 ligand for 7 days.[1][3]
-
Compound Addition: Add varying concentrations of this compound to the cell cultures.
-
TLR Stimulation: Add a specific TLR agonist to the wells. For TLR9, use CpG oligonucleotides like CpG1668 or CpG ODN 2216.[1][3] For TLR7, use ligands such as RNA40.[3]
-
Incubation: Culture the cells for 72 hours to allow for cytokine production.[1]
-
Analysis: Collect the culture supernatants and measure the concentration of IL-6 using an ELISA kit.
-
Data Interpretation: Calculate the IC50 value of this compound by plotting the percentage of IL-6 inhibition against the log concentration of the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TLR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
Investigating the Downstream Signaling of E6446: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
E6446 is a novel small molecule inhibitor with a dual mechanism of action, targeting both Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), as well as Stearoyl-CoA Desaturase 1 (SCD1). This dual activity positions this compound as a compelling candidate for therapeutic intervention in a range of diseases, including autoimmune disorders and non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound, supported by quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the molecular cascades involved.
Introduction to this compound
This compound is a potent and orally active antagonist of TLR7 and TLR9, critical mediators of the innate immune system that recognize nucleic acid-containing complexes.[1][2] Its inhibitory action stems from its ability to weakly interact with nucleic acids and accumulate in the acidic intracellular compartments where TLR7 and TLR9 reside, thereby preventing the interaction between the receptors and their ligands.[2][3] More recently, this compound has also been identified as a potent inhibitor of SCD1, the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids.[4][5] This multifaceted inhibitory profile underpins its therapeutic potential in various pathological conditions.
Downstream Signaling of TLR7 and TLR9 Inhibition
The inhibition of TLR7 and TLR9 by this compound disrupts the activation of downstream signaling cascades that are pivotal in the inflammatory and autoimmune responses. Both TLR7 and TLR9 are endosomal receptors that, upon activation by their respective ligands (single-stranded RNA for TLR7 and CpG DNA for TLR9), recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88).
This recruitment initiates a signaling cascade involving the assembly of a complex containing IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). The activation of this complex leads to the downstream activation of two major transcription factor families: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), particularly IRF5 and IRF7.
The activation of NF-κB results in the transcription of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). Concurrently, the activation of IRFs leads to the production of type I interferons (IFN-α/β), which are key drivers of antiviral and autoimmune responses. By inhibiting the initial ligand-receptor interaction, this compound effectively dampens these inflammatory and autoimmune signaling pathways.
Downstream Signaling of SCD1 Inhibition
This compound's inhibitory effect on SCD1 introduces a distinct and complementary mechanism of action. SCD1 is a key enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). The inhibition of SCD1 by this compound leads to a disruption of this process, resulting in an accumulation of SFAs and a depletion of MUFAs.
This alteration in the cellular lipid profile has profound downstream consequences, most notably the modulation of the Activating Transcription Factor 3 (ATF3) signaling pathway.[5] Studies have shown that this compound-mediated inhibition of SCD1 leads to the upregulation of ATF3.[5] ATF3, in turn, acts as a transcriptional repressor of key genes involved in adipogenesis and lipogenesis.[5] This mechanism underlies the observed effects of this compound in inhibiting adipogenic differentiation and hepatic lipogenesis, making it a promising agent for the treatment of NAFLD.[4][5]
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo preclinical data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | Ligand/Stimulus | Readout | IC50 | Reference |
| TLR9 | HEK-Blue™ TLR9 Cells | CpG ODN 2006 | SEAP Reporter | 0.01 µM | [4] |
| TLR9 | Human PBMCs | CpG ODN 2216 | IL-6 Production | 0.23 µM | [4] |
| TLR7 | HEK-Blue™ TLR7 Cells | R848 | SEAP Reporter | 2-8 µM | [4] |
| TLR7 | Mouse BMDCs | RNA40 | IL-6 Production | 1.78 µM | [6] |
| TLR4 | HEK-Blue™ TLR4 Cells | LPS | SEAP Reporter | >30 µM | [4] |
| SCD1 | N/A | N/A | Binding Affinity (KD) | 4.61 µM | [4][5] |
Table 2: In Vivo Preclinical Efficacy of this compound
| Animal Model | Disease | Dosage | Route | Key Findings | Reference |
| MRL/lpr Mice | Lupus | 20 and 60 mg/kg | Oral | Dose-dependent suppression of anti-nuclear antibodies. | [3] |
| Spontaneous Mouse Lupus Model | Lupus | Chronic Dosing | Oral | Slowed development of circulating anti-nuclear antibodies and modest effect on anti-dsDNA titers. | [2][3] |
| High-Fat Diet-Fed Mice | NAFLD | N/A | N/A | Improved liver pathology, decreased hepatic steatosis and lipid droplet accumulation. | [4][5] |
| Rat Model of Pulmonary Hypertension | Pulmonary Hypertension | 10 mg/kg | N/A | Increased survival and reduced right ventricular systolic pressure and hypertrophy. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the downstream signaling of this compound.
TLR7/9 Reporter Assay
Objective: To determine the inhibitory activity of this compound on TLR7 and TLR9 signaling in a cell-based reporter assay.
Materials:
-
HEK-Blue™ TLR7 and HEK-Blue™ TLR9 reporter cell lines (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
TLR7 agonist (e.g., R848) and TLR9 agonist (e.g., CpG ODN 2006)
-
This compound
-
96-well plates
-
Spectrophotometer
Protocol:
-
Seed HEK-Blue™ TLR7 or TLR9 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the different concentrations of this compound for 1 hour.
-
Add the TLR7 or TLR9 agonist at a pre-determined optimal concentration to the respective wells. Include a vehicle control (no agonist) and a positive control (agonist only).
-
Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of the supernatant from each well to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium per well.
-
Incubate for 1-4 hours at 37°C and measure the absorbance at 620-655 nm.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of NF-κB and ATF3 Activation
Objective: To assess the effect of this compound on the activation of the NF-κB and ATF3 signaling pathways.
Materials:
-
Relevant cell line (e.g., RAW 264.7 macrophages for NF-κB, AML12 hepatocytes for ATF3)
-
TLR9 agonist (e.g., CpG ODN) for NF-κB activation
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-ATF3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with this compound for 1 hour.
-
For NF-κB analysis, stimulate cells with a TLR agonist for an appropriate time (e.g., 30-60 minutes). For ATF3 analysis, treat cells with this compound for a longer duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
Cytokine Profiling by ELISA
Objective: To measure the effect of this compound on the production of specific cytokines (e.g., IL-6, TNF-α) in response to TLR stimulation.
Materials:
-
Primary immune cells (e.g., human PBMCs or mouse bone marrow-derived dendritic cells)
-
TLR agonist (e.g., CpG ODN)
-
This compound
-
ELISA kits for the cytokines of interest
-
96-well ELISA plates
-
Plate reader
Protocol:
-
Isolate and culture the primary immune cells.
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with the TLR agonist.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA for the desired cytokines according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the cytokine concentrations based on a standard curve.
Conclusion
This compound is a promising therapeutic candidate with a unique dual inhibitory mechanism targeting both innate immunity and lipid metabolism. Its ability to potently inhibit TLR7 and TLR9 signaling, coupled with its capacity to modulate the SCD1-ATF3 pathway, provides a strong rationale for its development in autoimmune diseases and NAFLD. The experimental protocols and quantitative data presented in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the downstream signaling and therapeutic potential of this compound. Further studies are warranted to fully elucidate the intricate interplay between its two mechanisms of action and to translate these preclinical findings into clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of novel SCD1 inhibitor alleviates nonalcoholic fatty liver disease: critical role of liver-adipose axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
E6446: A Technical Guide to its In Vitro Effects on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro effects of E6446, a potent dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), on cytokine production. This compound has demonstrated significant inhibitory activity on the release of key pro-inflammatory cytokines, positioning it as a molecule of interest for the research and development of therapeutics for autoimmune and inflammatory diseases. This document summarizes the available quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR7 and TLR9, located in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells, recognize single-stranded RNA and unmethylated CpG DNA, respectively. Their activation triggers a signaling cascade that leads to the production of a variety of pro-inflammatory cytokines and type I interferons. Dysregulation of TLR7 and TLR9 signaling is implicated in the pathogenesis of several autoimmune diseases, including systemic lupus erythematosus (SLE).
This compound, with the chemical name 6-[3-(pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl]benzo[d]oxazole], is a small molecule inhibitor that targets both TLR7 and TLR9.[1] Its mechanism of action involves accumulation in the acidic intracellular compartments where these receptors reside, thereby interfering with their signaling pathways.[1] This guide focuses on the in vitro characterization of this compound's effect on the production of key cytokines.
Quantitative Data on Cytokine Inhibition
This compound has been shown to potently inhibit the production of several key cytokines in response to TLR7 and TLR9 agonists in various in vitro models. The following tables summarize the available quantitative data, including 50% inhibitory concentrations (IC50).
Table 1: In Vitro Inhibition of TLR9-Mediated Cytokine Production by this compound
| Cell Type | Stimulant (TLR9 Agonist) | Cytokine Measured | IC50 of this compound | Reference |
| HEK293 cells expressing human TLR9 | CpG ODN 2006 | Reporter Gene | 0.01 µM | [2] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | CpG ODN 2216 | IL-6 | 0.23 µM | [2] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | CpG ODN 2006 | IL-6 | 0.01-0.03 µM | [2] |
Table 2: In Vitro Inhibition of TLR7-Mediated Cytokine Production by this compound
| Cell Type | Stimulant (TLR7 Agonist) | Cytokine Measured | IC50 of this compound | Reference |
| Various human and mouse cell types | RNA | IL-6 | Potent inhibitor (specific IC50 not provided) | [2] |
| HEK293 cells expressing human TLR7 | R848 | Reporter Gene | Poor inhibitor | [2] |
| Various human and mouse cell types | R848 | IL-6 | Poor inhibitor | [2] |
Note on TNF-α and IL-1β: While literature suggests that this compound inhibits the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1-beta (IL-1β) as part of the general inflammatory cascade downstream of TLR7/9 activation, specific IC50 values for the direct inhibition of these cytokines by this compound in vitro were not available in the reviewed literature.
Experimental Protocols
This section outlines detailed methodologies for key experiments to assess the in vitro effects of this compound on cytokine production.
Cell Culture
-
Human Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Culture Medium: RPMI 1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seeding Density: Seed cells at a density of 1 x 10^6 cells/mL in 96-well plates.
-
-
J774.1 Murine Macrophage Cell Line:
-
Culture Medium: DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seeding Density: Seed cells at a density of 5 x 10^5 cells/mL in 96-well plates and allow to adhere overnight.
-
In Vitro Stimulation and this compound Treatment
-
Preparation of this compound: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1%.
-
Pre-incubation with this compound: Add the desired concentrations of this compound to the cultured cells and pre-incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulation: Add TLR agonists to the wells to induce cytokine production.
-
TLR9 Agonist: CpG oligodeoxynucleotide (ODN) 2216 (typically 1 µM) or CpG ODN 2006 (typically 1 µM).
-
TLR7 Agonist: R848 (typically 1 µg/mL) or a suitable single-stranded RNA (ssRNA) ligand.
-
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants for cytokine analysis.
Cytokine Quantification
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use commercially available ELISA kits specific for the cytokines of interest (e.g., human IL-6, human IFN-α, murine TNF-α).
-
Follow the manufacturer's instructions for the assay procedure, including the preparation of standards and samples.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
-
-
Multiplex Bead-Based Immunoassay:
-
For the simultaneous quantification of multiple cytokines, a multiplex bead-based immunoassay (e.g., Luminex) can be employed.
-
Use a commercially available multiplex kit and follow the manufacturer's protocol.
-
Analyze the samples on a compatible flow-based detection system.
-
Signaling Pathways and Experimental Workflows
TLR7 and TLR9 Signaling Pathway Inhibition by this compound
The following diagram illustrates the simplified MyD88-dependent signaling pathway downstream of TLR7 and TLR9, and the proposed point of inhibition by this compound.
Caption: TLR7/9 Signaling Inhibition by this compound.
Experimental Workflow for In Vitro Cytokine Inhibition Assay
The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on cytokine production in vitro.
Caption: In Vitro Cytokine Inhibition Assay Workflow.
Conclusion
This compound is a potent in vitro inhibitor of TLR7 and TLR9-mediated cytokine production. Its ability to suppress the release of key pro-inflammatory cytokines such as IL-6 and IFN-α highlights its potential as a research tool and a lead compound for the development of novel therapeutics for autoimmune and inflammatory disorders. This technical guide provides a comprehensive summary of its in vitro activity, detailed experimental protocols for its evaluation, and a clear visualization of its mechanism of action within the TLR signaling pathways. Further research is warranted to fully elucidate its inhibitory profile against a broader range of cytokines and in more complex in vitro and in vivo models.
References
E6446: A Technical Review of a Novel TLR7/9 Antagonist in Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
E6446 is a potent, orally active small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), key mediators of the innate immune system implicated in the pathogenesis of various inflammatory and autoimmune diseases.[1][2] By targeting these endosomal TLRs, this compound represents a promising therapeutic strategy for conditions characterized by deleterious inflammatory responses driven by the recognition of nucleic acids. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.
Mechanism of Action
This compound exerts its inhibitory effects on TLR7 and TLR9 through a dual mechanism. The molecule exhibits the ability to weakly interact with nucleic acids and demonstrates high accumulation in the acidic intracellular compartments where TLR7 and TLR9 are located.[2] This binding to nucleic acid ligands, such as CpG-containing DNA for TLR9 and single-stranded RNA for TLR7, prevents their interaction with the respective TLRs, thereby blocking the initiation of downstream inflammatory signaling cascades.[2] This mechanism is distinct from that of some other TLR inhibitors and highlights a targeted approach to modulating innate immune responses. In addition to its primary activity as a TLR7/9 antagonist, this compound has also been identified as a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1) with a reported KD of 4.61 μM.[1] This off-target activity may contribute to its observed effects in metabolic inflammatory conditions such as non-alcoholic fatty liver disease (NAFLD).[1]
Signaling Pathway Inhibition
TLR7 and TLR9 signaling are critical for the production of pro-inflammatory cytokines and type I interferons. Upon ligand binding, these receptors recruit the adaptor protein MyD88, initiating the formation of a signaling complex known as the Myddosome.[1][3] This complex includes Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and IRAK1.[1][3] IRAK4, a key kinase in this pathway, phosphorylates and activates IRAK1.[3] Activated IRAK1 then associates with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[1][2] This leads to the activation of downstream transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7), which drive the expression of inflammatory genes.[1][4][5][6] this compound, by preventing the initial ligand-receptor interaction, effectively blocks this entire cascade.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key efficacy data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Type / Assay | Stimulus | IC50 Value | Reference |
| TLR9 | HEK-TLR9 cells | Oligo 2006 | 0.01 µM | [1] |
| TLR9 | Human PBMCs | Oligo 2216 | 0.23 µM | [1] |
| TLR9 | DNA-TLR9 interaction | In vitro assay | 1 - 10 µM | [1] |
| TLR7 | HEK-TLR7 cells | R848 | 2 - 8 µM | [1] |
| TLR4 | HEK-TLR4 cells | LPS | 30 µM | [1] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Dosing | Effect | Reference |
| Mouse (BALB/c) | 20 mg/kg, p.o. | Almost completely inhibits CpG1668-induced IL-6 production. | [7] |
| Mouse (Lupus model) | 20 and 60 mg/kg, p.o. | Dose-dependently suppresses the development of anti-nuclear antibodies (ANA). | [7] |
| Mouse (Malaria model) | 60 and 120 mg/kg, p.o. | Prevents hyperresponsiveness of TLRs and LPS-induced septic shock. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize this compound.
In Vitro CpG-Induced IL-6 Production Assay in Mouse Splenocytes
This protocol is designed to assess the inhibitory effect of this compound on TLR9-mediated cytokine production in primary immune cells.
1. Materials:
-
This compound
-
CpG Oligodeoxynucleotide (ODN) 1668 (TLR9 agonist)
-
BALB/c mice
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
96-well flat-bottom culture plates
-
Mouse IL-6 ELISA kit
-
CO2 incubator (37°C, 5% CO2)
2. Procedure:
-
Splenocyte Isolation: Aseptically harvest spleens from BALB/c mice. Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer. Lyse red blood cells using a suitable lysis buffer. Wash the splenocytes twice with complete RPMI-1640 medium and resuspend to a final concentration of 5 x 10^6 cells/mL.
-
Cell Plating: Add 100 µL of the splenocyte suspension (5 x 10^5 cells) to each well of a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired volume of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO). Pre-incubate the cells with this compound for 30 minutes to 1 hour at 37°C.[8]
-
TLR9 Stimulation: Add CpG ODN 1668 to the wells at a final concentration of 1-3 µM.[9]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[1]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatants. Store at -80°C until analysis.
-
IL-6 Quantification: Measure the concentration of IL-6 in the supernatants using a commercial mouse IL-6 ELISA kit, following the manufacturer's instructions.
Mouse IL-6 ELISA Protocol (General)
This protocol provides a general framework for the quantification of mouse IL-6 in cell culture supernatants using a sandwich ELISA.
1. Reagent Preparation:
-
Prepare all reagents, including wash buffer, standards, and samples, according to the ELISA kit manufacturer's instructions. Bring all components to room temperature before use.
2. Assay Procedure:
-
Coating: Coat a 96-well high-binding ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add standards and samples (supernatants from the in vitro assay) to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C for increased sensitivity.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP or other appropriate enzyme conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Perform a final, more stringent wash (5-7 times), including a soaking step.
-
Substrate Development: Add the substrate solution (e.g., TMB) to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading the Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of IL-6 in the samples.
Preclinical Development and Future Directions
The available data on this compound is primarily from preclinical in vitro and in vivo studies. These studies have demonstrated its potential in models of autoimmune diseases like lupus and other inflammatory conditions such as sepsis and heart failure.[2] There is currently no publicly available information on this compound entering clinical trials for inflammatory diseases. Further preclinical development would likely focus on comprehensive safety and toxicity studies, pharmacokinetic and pharmacodynamic profiling in different species, and efficacy studies in a broader range of inflammatory disease models. The dual antagonism of TLR7 and TLR9 makes this compound a particularly interesting candidate for diseases where both pathways are implicated. The off-target effects on SCD1 also warrant further investigation to understand their contribution to the overall efficacy and safety profile of the compound.
References
- 1. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BANK1 Controls CpG-induced IL-6 Secretion Via a p38 and MNK1/2- eIF4E Translation Initiation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic oligodeoxynucleotide strongly promotes CpG-induced interleukin-6 production - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for dissolving E6446 in DMSO for cell culture
Application Notes: E6446
Introduction
This compound is a potent and orally active antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1][2][3] These receptors are key components of the innate immune system, recognizing nucleic acids and triggering inflammatory responses. By inhibiting TLR7 and TLR9, this compound can suppress the production of inflammatory cytokines, making it a valuable tool for research in autoimmune diseases and other inflammatory conditions.[4][5] Additionally, this compound has been identified as a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), playing a role in regulating lipid metabolism.[1]
Mechanism of Action
The inhibitory action of this compound on TLR7 and TLR9 is attributed to two primary properties: a weak interaction with nucleic acids and a high level of accumulation in the acidic intracellular compartments where TLR7 and TLR9 are located.[4][5] This accumulation allows this compound to effectively prevent the interaction between DNA and TLR9, thereby blocking the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent expression of inflammatory mediators such as IL-6.[1][4][6] The inhibitory effect on TLR7 is ligand-dependent; for instance, it is a potent inhibitor of RNA-induced IL-6 production but less effective against small molecule imidazoquinoline ligands.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₇H₃₅N₃O₃ | [2] |
| Molecular Weight | 449.59 g/mol | [2][3] |
| CAS Number | 1219925-73-1 |[1][2] |
Table 2: Solubility of this compound in DMSO
| Reported Solubility | Molar Equivalent | Source | Notes |
|---|---|---|---|
| 3 mg/mL | ~5.74 mM | Selleck Chemicals | For this compound dihydrochloride. Recommends using fresh DMSO as moisture absorption can reduce solubility.[6] |
| 5 mg/mL | ~9.56 mM | Selleck Chemicals | For another form of this compound.[6] |
| 9 mg/mL | ~20.02 mM | TargetMol | Sonication is recommended to aid dissolution.[2] |
| 10 mg/mL | ~22.24 mM | MedchemExpress | For preparation of a stock solution.[1] |
Table 3: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Storage Period | Source | Recommendations |
|---|---|---|---|
| -80°C | 6 months - 1 year | [1][3] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month |[1][3] | Suitable for short-term storage. |
Table 4: this compound Potency (IC₅₀) in Cell-Based Assays
| Cell Line / System | Stimulus | Assay | IC₅₀ Value | Source |
|---|---|---|---|---|
| HEK-TLR9 cells | Oligo 2006 | IL-6 Production | 0.01 µM | [1] |
| HEK293 cells | CpGB | NF-κB Activation | 0.015 µM | [6] |
| Human PBMCs | Oligo 2216 | IL-6 Production | 0.23 µM | [1] |
| In vitro assay | DNA-TLR9 Interaction | Binding Inhibition | 1 - 10 µM |[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is critical to use anhydrous, high-quality DMSO to ensure maximum solubility and stability.[6][7]
Materials:
-
This compound powder (MW: 449.59 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional, but recommended)[2]
-
Calibrated analytical balance and weighing paper
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the this compound powder vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 4.496 mg of this compound.
-
Dissolution: a. Add the weighed this compound powder to a sterile vial. b. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For a 10 mM solution with 4.496 mg of powder, add 1 mL of DMSO. c. Tightly cap the vial and vortex thoroughly for 2-3 minutes until the powder is completely dissolved.
-
Sonication (Optional): If the solution is not clear, sonicate the vial in a water bath for 5-10 minutes to facilitate dissolution.[2]
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to minimize light exposure and avoid repeated freeze-thaw cycles.[1] b. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][3]
Caption: Workflow for preparing this compound stock solution in DMSO.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.[8]
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to prepare an intermediate stock. For example, to prepare a 10 µM working solution from a 10 mM stock: a. Dilute the 10 mM stock 1:100 in culture medium to get a 100 µM intermediate stock (e.g., 2 µL of stock in 198 µL of medium). b. Further dilute the 100 µM intermediate stock 1:10 in culture medium to achieve the final 10 µM concentration (e.g., 100 µL of intermediate stock in 900 µL of medium).
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the this compound-treated samples.
-
Application: Add the prepared working solutions (or vehicle control) to the cell cultures. Ensure the final volume added results in the desired DMSO concentration. For instance, adding 10 µL of a working solution to 1 mL of cell culture results in a 1% final solvent concentration.
Protocol 3: Example Application - Inhibition of TLR9-Mediated IL-6 Production
This protocol is adapted from methods used to assess this compound activity in mouse splenocytes.[1]
Procedure:
-
Cell Preparation: Isolate splenocytes from a BALB/c mouse and plate them at a density of 5 x 10⁵ cells per well in a 96-well plate containing complete RPMI medium supplemented with 10% fetal bovine serum.
-
Pre-incubation: Prepare working solutions of this compound at various concentrations (e.g., from 1 nM to 10 µM) in the culture medium. Add the this compound solutions to the designated wells. Also, add a vehicle control (medium with DMSO) to control wells.
-
Stimulation: After a pre-incubation period (e.g., 1 hour), add a TLR9 agonist, such as CpG oligonucleotide 1668, to all wells except the unstimulated control.
-
Incubation: Culture the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Analysis: After incubation, centrifuge the plate to pellet the cells. Collect the supernatants and measure the concentration of IL-6 using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Interpretation: Compare the IL-6 levels in the this compound-treated wells to the CpG-stimulated vehicle control to determine the inhibitory effect of this compound.
Signaling Pathway
Caption: this compound inhibits the TLR9 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TLR | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: E6446 in a Pulmonary Hypertension Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview of the use of E6446, a selective Toll-like receptor 9 (TLR9) inhibitor, in a preclinical rat model of pulmonary hypertension (PH).[1] Pulmonary hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death.[2][3][4] Recent evidence suggests the involvement of the innate immune system, particularly TLR9, in the pathogenesis of PH.[1] this compound offers a targeted therapeutic approach to mitigate the inflammatory processes contributing to the development and progression of this disease.[1]
Mechanism of Action of this compound in Pulmonary Hypertension
This compound functions by selectively inhibiting TLR9. In the context of pulmonary hypertension, endogenous molecules such as mitochondrial DNA, released during cellular stress, can act as agonists for TLR9.[1] Activation of TLR9 triggers a downstream signaling cascade involving the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines.[1] This leads to an increased expression and release of inflammatory mediators, including interleukin-6 (IL-6), which contributes to vascular remodeling and macrophage accumulation in the pulmonary arteries, hallmarks of pulmonary hypertension.[1][2] this compound is thought to inhibit the interaction between the TLR9 agonist and the cleaved, active form of TLR9 within the endosome, thereby blocking the inflammatory cascade.[5]
Caption: Signaling pathway of this compound in pulmonary hypertension.
Experimental Model: Monocrotaline-Induced Pulmonary Hypertension in Rats
The most commonly cited model for evaluating the efficacy of this compound is the monocrotaline (B1676716) (MCT)-induced pulmonary hypertension model in rats.[1] MCT is a pyrrolizidine (B1209537) alkaloid that, upon metabolic activation in the liver, causes endothelial damage in the pulmonary vasculature, leading to the development of PH. This model is characterized by medial hypertrophy and muscularization of the pulmonary arteries.[1] It is important to note that this model does not typically exhibit the advanced plexiform lesions seen in severe human pulmonary arterial hypertension (PAH).[1]
Experimental Protocols
Three distinct experimental protocols have been described for the administration of this compound in the MCT rat model, targeting different stages of the disease: preventive, short-term reversal, and prolonged reversal.[1]
Caption: Experimental workflows for this compound administration.
Detailed Methodologies
1. Animal Model Induction:
-
Species: Male Sprague-Dawley rats.
-
Induction Agent: A single subcutaneous injection of monocrotaline (MCT) (e.g., 60 mg/kg).
-
Control Group: A control group receiving a vehicle injection should be included.
2. This compound Administration:
-
Drug: this compound.
-
Dose: A dose of 10 mg/kg/day has been shown to be effective.[1]
-
Route of Administration: Oral gavage or another appropriate route.
-
Vehicle: The appropriate vehicle for this compound should be used for the control and treatment groups.
3. Experimental Groups and Timelines:
-
Preventive Protocol:
-
This compound or vehicle administration begins 3 days prior to MCT injection and continues for 21 days.
-
On day 21, terminal procedures are performed for hemodynamic and histological analysis.
-
-
Short-Term Reversal Protocol:
-
This compound or vehicle treatment is initiated on day 14 after MCT injection and continues for 3 days (until day 17).
-
On day 17, lung tissue is harvested for analysis of inflammatory markers (e.g., NF-κB activation, IL-6 mRNA levels) and macrophage accumulation.
-
-
Prolonged Reversal Protocol:
-
This compound or vehicle treatment starts on day 14 after MCT injection and continues for 10 days (until day 24).
-
On day 24, hemodynamic and histological assessments are performed.
-
A separate cohort of animals should be followed for survival analysis.
-
4. Outcome Measures:
-
Hemodynamics: Measurement of right ventricular systolic pressure (RVSP) and total pulmonary vascular resistance index (TPRI) via right heart catheterization.
-
Right Ventricular Hypertrophy: Assessed by the ratio of the right ventricular free wall weight to the left ventricle plus septum weight (RV/LV+S).
-
Vascular Remodeling: Histological analysis of lung tissue to determine medial wall thickness and the percentage of fully muscularized small pulmonary arteries.
-
Inflammatory Markers: Quantification of NF-κB activation and IL-6 mRNA levels in lung tissue using appropriate molecular biology techniques (e.g., Western blot, RT-qPCR).
-
Macrophage Accumulation: Immunohistochemical staining for macrophage markers (e.g., CD68) in lung sections.
-
Survival: Monitoring and recording of animal survival over the course of the experiment.
Data Presentation
The following tables summarize the expected outcomes based on published preclinical data for the different this compound treatment protocols in the MCT-induced rat model of pulmonary hypertension.
Table 1: Effects of Preventive this compound Treatment [1][5]
| Parameter | Control | MCT + Vehicle | MCT + this compound |
| Right Ventricular Systolic Pressure (RVSP) | Normal | Significantly Increased | Significantly Ameliorated |
| Total Pulmonary Vascular Resistance Index (TPRI) | Normal | Significantly Increased | Significantly Ameliorated |
| Vascular Remodeling | Normal | Significantly Increased | Significantly Ameliorated |
| Macrophage Accumulation | Normal | Significantly Increased | Significantly Reduced |
| NF-κB Activation | Baseline | Significantly Increased | Significantly Reduced |
| IL-6 mRNA Levels | Baseline | Significantly Increased | Significantly Reduced |
Table 2: Effects of Short-Term Reversal this compound Treatment [1]
| Parameter | MCT + Vehicle (Day 17) | MCT + this compound (Day 17) |
| NF-κB Activation | Elevated | Almost Normalized |
| IL-6 mRNA Level | Elevated | Almost Normalized |
| Macrophage Accumulation | Elevated | Reduced |
Table 3: Effects of Prolonged Reversal this compound Treatment [1][5]
| Parameter | MCT + Vehicle (Day 24) | MCT + this compound (Day 24) |
| Total Pulmonary Vascular Resistance Index (TPRI) | Persistently Elevated | Reversed |
| Vascular Remodeling | Persistently Increased | Reversed |
| Right Ventricular Systolic Pressure (RVSP) | Persistently Elevated | No Significant Effect |
| Right Ventricular Hypertrophy (RV/LV+S) | Persistently Increased | No Significant Effect |
| Survival | Significantly Reduced | Significantly Improved |
Conclusion
This compound demonstrates significant therapeutic potential in the monocrotaline-induced rat model of pulmonary hypertension, particularly when administered preventively or in a prolonged reversal regimen.[1][5] Its mechanism of action, targeting the TLR9-NF-κB-IL-6 inflammatory pathway, offers a novel approach to mitigating the vascular remodeling and inflammation that drive the disease.[1] These application notes provide a framework for researchers to design and execute preclinical studies to further investigate the efficacy of this compound and similar compounds for the treatment of pulmonary hypertension. It is crucial to consider the limitations of the MCT model and potentially validate findings in other preclinical models that more closely mimic the complex pathology of human PAH.[1]
References
E6446 Treatment Protocol for Non-Alcoholic Fatty Liver Disease (NAFLD) in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a detailed protocol for the application of E6446 in a high-fat diet (HFD)-induced mouse model of Non-Alcoholic Fatty Liver Disease (NAFLD). This compound has been identified as a potent antagonist of Toll-like receptor 7 (TLR7) and TLR9, and a novel inhibitor of Stearoyl-CoA desaturase-1 (SCD1). Its therapeutic potential in NAFLD is attributed to its ability to inhibit adipogenic differentiation and hepatic lipogenesis through the SCD1-ATF3 signaling pathway, leading to improved liver pathology.[1]
Quantitative Data Summary
The following tables summarize the quantitative outcomes of this compound treatment in a high-fat diet (HFD)-induced NAFLD mouse model. C57BL/6J mice were fed an HFD for 12 weeks to induce NAFLD, followed by treatment with this compound (20 mg/kg, oral gavage, three times a week) for 6 weeks.
Table 1: Effects of this compound on Body and Organ Weight
| Parameter | HFD Control Group | HFD + this compound Group |
| Body Weight (g) | Significantly increased vs. NCD | No significant change vs. HFD Control |
| Liver Weight (g) | Significantly increased vs. NCD | Significantly reduced vs. HFD Control |
| White Adipose Tissue (WAT) Weight (g) | Significantly increased vs. NCD | Significantly reduced vs. HFD Control |
| Fat/Body Weight Ratio | Significantly increased vs. NCD | Significantly reduced vs. HFD Control |
| NCD: Normal Chow Diet. Data presented as mean ± SEM. |
Table 2: Effects of this compound on Serum and Hepatic Biochemical Parameters
| Parameter | HFD Control Group | HFD + this compound Group |
| Serum Levels | ||
| Total Cholesterol (TC) | Significantly increased vs. NCD | Significantly reduced vs. HFD Control |
| Triglycerides (TG) | Significantly increased vs. NCD | Significantly reduced vs. HFD Control |
| Low-Density Lipoprotein (LDL) | Significantly increased vs. NCD | Significantly reduced vs. HFD Control |
| Alanine Aminotransferase (ALT) | Significantly increased vs. NCD | Significantly reduced vs. HFD Control |
| Aspartate Aminotransferase (AST) | Significantly increased vs. NCD | Significantly reduced vs. HFD Control |
| Hepatic Levels | ||
| Total Cholesterol (TC) | Significantly increased vs. NCD | Significantly reduced vs. HFD Control |
| Triglycerides (TG) | Significantly increased vs. NCD | Significantly reduced vs. HFD Control |
| Low-Density Lipoprotein (LDL) | Significantly increased vs. NCD | Significantly reduced vs. HFD Control |
| NCD: Normal Chow Diet. Data presented as mean ± SEM. |
Table 3: Effects of this compound on Glucose Metabolism
| Parameter | HFD Control Group | HFD + this compound Group |
| Glucose Tolerance Test (GTT) | Impaired glucose tolerance | Significantly improved glucose tolerance |
| Data derived from the area under the curve (AUC) of the GTT. |
Experimental Protocols
High-Fat Diet (HFD)-Induced NAFLD Mouse Model
Objective: To induce NAFLD in mice, characterized by hepatic steatosis and metabolic dysregulation.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD; e.g., 60% kcal from fat)
-
Normal Chow Diet (NCD)
-
Standard animal housing facilities
Protocol:
-
Acclimate mice for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to NCD and water.
-
After acclimation, randomly divide the mice into two groups: a control group receiving NCD and an experimental group receiving HFD.
-
Maintain the mice on their respective diets for 12 weeks.
-
Monitor body weight weekly.
-
At the end of the 12-week period, the HFD-fed mice will have developed key features of NAFLD and are ready for the this compound treatment protocol.
This compound Treatment Protocol
Objective: To administer this compound to the HFD-induced NAFLD mouse model to assess its therapeutic effects.
Materials:
-
HFD-induced NAFLD mice (from Protocol 1)
-
This compound (MedchemExpress, China)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
Protocol:
-
Prepare a suspension of this compound in the vehicle at a concentration suitable for a 20 mg/kg dosage.
-
Divide the HFD-fed mice into two subgroups:
-
HFD + Vehicle (Control)
-
HFD + this compound (Treatment)
-
-
Administer the this compound suspension (20 mg/kg) or vehicle to the respective groups via oral gavage.
-
Perform the administration three times a week for a total of 6 weeks.[2]
-
Continue to maintain all mice on the HFD throughout the 6-week treatment period.
-
Monitor body weight weekly.
Assessment of Therapeutic Efficacy
Objective: To evaluate the effects of this compound treatment on NAFLD pathology and related metabolic parameters.
Protocols:
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Administer a 2 g/kg glucose solution intraperitoneally.
-
Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection using a glucometer.
-
-
Sample Collection:
-
At the end of the 6-week treatment period, euthanize the mice.
-
Collect blood via cardiac puncture for serum biochemical analysis (TC, TG, LDL, ALT, AST).
-
Perfuse the liver with phosphate-buffered saline (PBS).
-
Excise the liver and weigh it.
-
Collect a portion of the liver for histological analysis and another portion for hepatic lipid analysis.
-
Excise and weigh the white adipose tissue (WAT).
-
-
Histological Analysis:
-
Fix liver tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess liver morphology and inflammation.
-
Perform Oil Red O staining on frozen liver sections to visualize lipid accumulation.
-
-
Biochemical Analysis:
-
Measure serum and hepatic levels of TC, TG, and LDL using commercially available kits.
-
Measure serum ALT and AST levels to assess liver damage.
-
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits SCD1, leading to the upregulation of ATF3, which in turn suppresses adipogenesis and lipogenesis, thereby ameliorating NAFLD.
Caption: Experimental workflow for the this compound treatment of HFD-induced NAFLD in mice.
References
Application Notes and Protocols for E6446 Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
E6446 is a potent and orally active antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1][2][3] These receptors are key components of the innate immune system that recognize nucleic acids, and their dysregulation has been implicated in various autoimmune diseases. This compound inhibits TLR7 and TLR9 signaling by accumulating in acidic intracellular compartments where these receptors reside and subsequently preventing the interaction of nucleic acids with the receptors.[1][4] This document provides detailed application notes and protocols for the administration of this compound in in vivo studies, focusing on various administration routes and summarizing relevant quantitative data.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Cell Line/System | Stimulant | Readout | IC50 | Reference |
| TLR9 | HEK-TLR9 cells | CpG ODN 2006 | Not Specified | 0.01 µM | [2] |
| TLR9 | Human PBMCs | CpG ODN 2216 | Not Specified | 0.23 µM | [2] |
| TLR7/8 | Not Specified | R848 | Not Specified | 2-8 µM | [2] |
| TLR4 | Not Specified | LPS | Not Specified | ~30 µM | [2] |
Table 2: In Vivo Administration of this compound in Murine Models
| Animal Model | Administration Route | Dosage | Dosing Frequency | Vehicle | Observed Effects | Reference |
| Spontaneous Mouse Lupus Model (MRL/lpr) | Oral | 20 or 60 mg/kg | 5 times a week | Not Specified | Slowed development of circulating antinuclear antibodies, modest effect on anti-dsDNA titers. | [1][4] |
| CpG-induced IL-6 Production Model (BALB/c mice) | Oral | 20 mg/kg | Single dose | Not Specified | Almost completely inhibited CpG1668-induced IL-6 production. | [3] |
| Rodent Malaria Model | Oral | 60 or 120 mg/kg | Not Specified | Not Specified | Prevented hyperresponsiveness of TLRs and LPS-induced septic shock. | [3] |
| Monocrotaline-induced Pulmonary Hypertension (Rats) | Not Specified | 10 mg/kg | Daily | Not Specified | Ameliorated and reversed pathophysiological findings, reduced IL-6 mRNA levels, and prolonged survival. | |
| Pressure Overload-induced Heart Failure (Mice) | Not Specified | Not Specified | Chronic | Not Specified | Prevented left ventricular dilatation, cardiac dysfunction, fibrosis, and inflammation. | [5] |
Experimental Protocols
Protocol 1: Formulation of this compound for In Vivo Administration
A. Oral Administration (Corn Oil-based Formulation)
This protocol is suitable for oral gavage administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh
-
Corn oil
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 45 mg/mL stock solution, dissolve 45 mg of this compound in 1 mL of fresh DMSO.
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add the appropriate volume of corn oil to achieve the final desired concentration. For example, to prepare a 1 mL working solution, add 50 µL of the 45 mg/mL this compound stock solution to 950 µL of corn oil.[3]
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
This formulation should be prepared fresh before each use.
B. Injectable Formulation (for Intravenous or Subcutaneous Administration)
This protocol provides a clear solution suitable for injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh
-
PEG300
-
Tween 80
-
Sterile ddH₂O or saline
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in fresh DMSO. For example, a 90 mg/mL stock solution can be prepared by dissolving 90 mg of this compound in 1 mL of DMSO.
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add PEG300 and mix until the solution is clear. For a 1 mL final volume, you might use 50 µL of the 90 mg/mL stock and 400 µL of PEG300.[3]
-
Add Tween 80 and mix until the solution is clear. Continuing the example, add 50 µL of Tween 80.[3]
-
Add sterile ddH₂O or saline to reach the final volume and mix thoroughly. In this example, add 500 µL of ddH₂O.[3]
-
The final composition of this formulation would be approximately 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[3]
-
This formulation should be used immediately after preparation.
Protocol 2: Administration of this compound to Mice
A. Oral Gavage
-
Gently restrain the mouse.
-
Using a proper-sized oral gavage needle, carefully insert the needle into the esophagus.
-
Slowly administer the prepared this compound formulation (from Protocol 1A).
-
The typical volume for oral gavage in mice is 5-10 mL/kg body weight.
-
Monitor the animal for any signs of distress after administration.
B. Subcutaneous (SC) Injection
-
Gently restrain the mouse and lift the loose skin over the back or flank to form a "tent".
-
Insert a sterile needle (25-27 G) into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the prepared this compound formulation (from Protocol 1B).
-
The maximum recommended volume per site for a subcutaneous injection in a mouse is 10-20 mL/kg.
-
Withdraw the needle and gently massage the injection site.
C. Intravenous (IV) Injection (Tail Vein)
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Using a sterile insulin (B600854) syringe with a 27-30 G needle, carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the prepared this compound formulation (from Protocol 1B).
-
The maximum recommended bolus injection volume for a mouse is 5 mL/kg.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Mandatory Visualizations
Signaling Pathway of TLR7/9 Inhibition by this compound
Caption: this compound inhibits TLR7/9 signaling by preventing nucleic acid binding.
Experimental Workflow for In Vivo Efficacy Study
Caption: A streamlined workflow for conducting in vivo studies with this compound.
References
- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. Pharmacokinetic/pharmacodynamic analysis of sulbactam against Acinetobacter baumannii pneumonia: establishing in vivo efficacy targets in the epithelial lining fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Tissue Distribution of Aegeline after Oral Administration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravenous Injections in Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with E6446
For Researchers, Scientists, and Drug Development Professionals
Introduction
E6446 is a small molecule inhibitor that antagonizes Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1][2][3] These receptors are key components of the innate immune system, recognizing nucleic acid-containing complexes.[1] TLR7 and TLR9 are primarily expressed in intracellular acidic compartments of specific immune cells, most notably B cells and plasmacytoid dendritic cells (pDCs).[1][4] Upon activation by pathogen-derived or endogenous nucleic acids, they trigger signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons (IFN-I).[4][5]
The inhibitory action of this compound is achieved through its accumulation in these acidic compartments, where it is thought to weakly interact with nucleic acids, thereby preventing their binding to and activation of TLR7 and TLR9.[1] This mechanism makes this compound a valuable tool for studying autoimmune diseases where these pathways are aberrantly activated, such as lupus.[1]
Flow cytometry is a powerful and indispensable technology for dissecting the cellular effects of immunomodulatory compounds like this compound.[6][7] It allows for the precise identification, characterization, and quantification of specific immune cell subsets within heterogeneous populations, along with the analysis of their activation status and functional responses following drug treatment.[7][8]
This document provides detailed protocols for the in vitro treatment of human peripheral blood mononuclear cells (PBMCs) with this compound and the subsequent analysis of B cell and pDC responses using multi-parameter flow cytometry.
Mechanism of Action of this compound
This compound specifically inhibits the signaling pathways initiated by the activation of endosomal Toll-like receptors 7 and 9.[3] In the case of TLR9, its natural ligand is unmethylated CpG DNA.[9] The binding of CpG DNA to TLR9 in the endosome initiates a signaling cascade through the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB and subsequent transcription of genes for inflammatory cytokines such as IL-6 and type I interferons.[5] this compound disrupts this process by preventing the initial interaction between CpG DNA and TLR9.[1]
Caption: this compound inhibits the TLR9 signaling pathway by preventing CpG DNA from binding to TLR9.
Data Presentation: Potency and Expected Cellular Responses
The inhibitory activity of this compound has been quantified in various cellular assays. This information is crucial for designing experiments with appropriate dose-ranging.
Table 1: Reported In Vitro Potency of this compound
| Cell Type / Assay Condition | Stimulant | Measured Effect | IC50 Value | Reference |
|---|---|---|---|---|
| HEK293 cells expressing human TLR9 | DNA | TLR9 Stimulation | 10 nM | [2] |
| Human PBMCs | CpG ODN 2216 | IL-6 Production | 0.23 µM | [2] |
| Human PBMCs | R848 (TLR7/8 agonist) | TLR7/8 Activation | 2 - 8 µM | [2] |
| In vitro binding assay | DNA | TLR9-DNA Interaction | 1 - 10 µM |[2] |
Table 2: Expected Results from Flow Cytometry Analysis of CpG-Stimulated PBMCs Treated with this compound
| Cell Population | Marker Analyzed | Expected Change with this compound | Rationale |
|---|---|---|---|
| B Cells (CD19+) | % CD86+ cells | Dose-dependent decrease | Inhibition of TLR9-mediated activation prevents upregulation of co-stimulatory molecules. |
| B Cells (CD19+) | CD69 MFI | Dose-dependent decrease | Inhibition of TLR9 prevents upregulation of early activation markers. |
| pDCs (CD123+/CD303+) | % IFN-α+ cells | Dose-dependent decrease | Blockade of TLR9 signaling pathway reduces the primary driver of IFN-α production in pDCs.[4] |
| Monocytes (CD14+) | % IL-6+ cells | Dose-dependent decrease | Inhibition of TLR9 signaling reduces pro-inflammatory cytokine production.[2] |
MFI: Median Fluorescence Intensity
Experimental Protocols
The following protocols provide a framework for preparing, treating, and analyzing human immune cells to assess the effects of this compound.
Caption: General experimental workflow for flow cytometry analysis of this compound-treated immune cells.
Protocol 1: In Vitro Treatment of Human PBMCs with this compound
This protocol describes the preparation and treatment of PBMCs for subsequent analysis.
Materials:
-
Human whole blood collected in heparin or EDTA tubes
-
Ficoll-Paque™ PLUS or other density gradient medium[10]
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Complete Medium)
-
This compound (reconstituted in DMSO as per manufacturer's instructions)[3][11]
-
TLR9 Agonist: CpG ODN 2216
-
96-well U-bottom cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation according to standard protocols.[10]
-
Cell Counting and Seeding: Wash the isolated PBMCs twice with PBS. Resuspend the cell pellet in Complete Medium and perform a cell count using a hemocytometer or automated cell counter. Adjust the cell concentration to 1 x 10⁶ cells/mL. Seed 200 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in Complete Medium. Suggested final concentrations for a dose-response experiment are 0 µM (vehicle control), 0.01 µM, 0.1 µM, 1 µM, and 10 µM. Add the appropriate volume of the this compound dilutions to the wells and incubate for 1 hour at 37°C in a 5% CO₂ incubator.[12]
-
Cell Stimulation: Prepare the CpG ODN 2216 stimulant in Complete Medium at a working concentration (e.g., 1 µM). Add the stimulant to the appropriate wells. Include unstimulated controls (vehicle only) and stimulated controls (CpG only, no this compound).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. For intracellular cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of incubation.
Protocol 2: Immunophenotyping of B Cell and pDC Activation
This protocol details the staining of surface markers to identify key immune cell populations and assess their activation status.
Materials:
-
Treated cells from Protocol 1
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)[13]
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorescently conjugated antibodies (see Table 3)
-
Viability Dye (e.g., Zombie NIR™ or similar)
-
12 x 75 mm FACS tubes or 96-well V-bottom plate
Table 3: Suggested Antibody Panel for Surface Staining
| Target | Fluorochrome | Purpose | Cell Population |
|---|---|---|---|
| CD19 | APC | B Cell Lineage Marker | B Cells |
| CD123 | PE-Cy7 | pDC Marker (IL-3Rα) | pDCs |
| CD303 (BDCA-2) | PE | pDC Lineage Marker | pDCs |
| CD86 | FITC | Activation / Co-stimulatory Marker | B Cells, pDCs, Monocytes |
| CD69 | PerCP-Cy5.5 | Early Activation Marker | B Cells, T Cells |
| CD14 | BV510 | Monocyte Marker | Monocytes |
| CD3 | APC-H7 | T Cell Lineage Marker | T Cells (for exclusion) |
Procedure:
-
Harvest Cells: Harvest cells from the culture plate, transferring them to a 96-well V-bottom plate or FACS tubes. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.[13]
-
Viability Staining: Wash cells once with PBS. Resuspend cells in PBS containing a viability dye according to the manufacturer's protocol. Incubate for 15-20 minutes at room temperature, protected from light.
-
Fc Receptor Blocking: Wash the cells with 2 mL of staining buffer and centrifuge. Resuspend the cell pellet in 50 µL of staining buffer containing Fc Block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.[14]
-
Antibody Staining: Without washing, add the pre-titrated cocktail of surface antibodies (from Table 3) to the cells. Incubate for 20-30 minutes at 4°C in the dark.[13][14]
-
Wash: Wash the cells twice with 2 mL of staining buffer by centrifugation at 300-400 x g for 5 minutes.[13]
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of staining buffer for immediate analysis on a calibrated flow cytometer.[13] If not analyzing immediately, cells can be fixed in 1% paraformaldehyde.
Protocol 3: Intracellular Cytokine Staining for IFN-α
This protocol is for the detection of intracellular IFN-α, primarily produced by pDCs in response to TLR9 stimulation. It follows directly after the surface staining steps in Protocol 2.
Materials:
-
Surface-stained cells (from Protocol 2, Step 4)
-
Fixation/Permeabilization Buffer Kit (e.g., Cytofix/Cytoperm™)
-
Permeabilization/Wash Buffer (Perm/Wash Buffer)
-
Anti-human IFN-α antibody (conjugated to a fluorochrome not used in the surface panel, e.g., BV421)
Procedure:
-
Surface Staining: Perform steps 1-4 from Protocol 2.
-
Fixation: After surface staining, wash the cells once. Resuspend the cells in 100 µL of Fixation Buffer. Incubate for 20 minutes at 4°C.
-
Permeabilization: Centrifuge the fixed cells and discard the supernatant. Wash the cells twice by resuspending them in 200 µL of 1X Perm/Wash Buffer, centrifuging at 500 x g for 5 minutes each time.
-
Intracellular Staining: Resuspend the cell pellet in 50 µL of Perm/Wash Buffer containing the anti-IFN-α antibody. Incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells twice with 200 µL of Perm/Wash Buffer.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of staining buffer and acquire samples on a flow cytometer.
Data Analysis and Interpretation
-
Gating Strategy: Sequentially gate on the populations of interest. Start by excluding debris using FSC-A vs. SSC-A, followed by doublet exclusion (FSC-H vs. FSC-A). Gate on live cells using the viability dye. From the live single cells, identify lymphocyte and monocyte populations.
-
pDCs: Gate on CD123+ and CD303+ cells.
-
B Cells: Gate on CD19+ cells.
-
-
Quantification: For each gated population, quantify the expression of activation markers (CD86, CD69) and intracellular cytokines (IFN-α). This can be expressed as the percentage of positive cells or the Median Fluorescence Intensity (MFI).
-
Interpretation: Compare the results from this compound-treated samples to the "CpG only" control. A dose-dependent decrease in the percentage of activated cells or cytokine-producing cells in the presence of this compound would confirm its inhibitory effect on TLR9 signaling in the target immune cell populations.
References
- 1. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Plasmacytoid dendritic cells and type I interferon promote extrafollicular B cell responses to extracellular self-DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Flow Cytometry Analysis of Immune Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research.pasteur.fr [research.pasteur.fr]
- 11. selleckchem.com [selleckchem.com]
- 12. Essential role of pre-existing humoral immunity in TLR9-mediated type I IFN response to recombinant AAV vectors in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. kumc.edu [kumc.edu]
Troubleshooting & Optimization
E6446 solubility issues in aqueous solutions
Technical Support Center: E6446
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with this compound (Elinogrel) in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a common issue?
A1: this compound, also known as Elinogrel, is a potent, reversible antagonist of the P2Y12 receptor, which plays a central role in ADP-mediated platelet activation and thrombus formation[1][2]. It is also reported to be an inhibitor of Toll-like receptor 7 (TLR7) and TLR9[3][4]. As a lipophilic small molecule, this compound has inherently low solubility in aqueous solutions, which is a major challenge for in vitro and in vivo experiments[5][6]. The hydrochloride salt form is described as only slightly soluble in PBS at pH 7.2[3].
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. However, reported solubility values in DMSO vary significantly across suppliers, ranging from 3 mg/mL to over 9 mg/mL[7][8]. It is critical to use fresh, anhydrous (low-moisture) DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound[4][6][7].
Q3: My this compound powder is not dissolving well, even in fresh DMSO. What steps can I take?
A3: If you encounter poor dissolution in DMSO, the following techniques can be applied:
-
Warming: Gently warm the solution to 37-60°C. This can help overcome the energy barrier for dissolution[4]. Avoid aggressive or prolonged heating to prevent compound degradation.
-
Sonication: Use a bath sonicator to provide mechanical energy, which helps break down powder aggregates and enhance dissolution[8].
-
Vortexing: Vigorous vortexing can also aid in the dissolution process. Combining these methods (e.g., brief warming followed by sonication) is often effective.
Q4: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. How can I solve this?
A4: This is a common problem known as "precipitation upon dilution" that occurs when a drug is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. Here are several strategies to prevent this:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your aqueous medium.
-
Use Co-solvents: For animal studies and some in vitro work, formulations using co-solvents are necessary. A common formulation involves a sequential mixture of DMSO, PEG300, and Tween-80 before final dilution in saline or water[6][9].
-
Use Surfactants: Surfactants like Tween-80 reduce the surface tension between the drug particles and the aqueous medium, helping to keep the compound in solution[10][11].
-
Use Complexing Agents: Cyclodextrins, such as SBE-β-CD (sulfobutylether-β-cyclodextrin), can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility[4][12].
-
Adjust pH: The solubility of ionizable compounds can sometimes be improved by adjusting the pH of the buffer[10][13]. However, this must be compatible with your experimental system's physiological pH.
Q5: Can I dissolve this compound directly in PBS or saline?
A5: Direct dissolution of this compound in aqueous buffers like PBS is not recommended due to its poor water solubility[3][6]. You will likely not be able to achieve a useful concentration, and the undissolved compound can lead to inaccurate and unreliable experimental results. A concentrated stock solution in an organic solvent should always be prepared first.
Solubility Data Summary
The reported solubility of this compound can vary. The following table summarizes values from various sources. Note that the specific form of the compound (e.g., free base vs. hydrochloride salt) and experimental conditions can affect these values.
| Solvent | Reported Solubility | Conditions / Notes | Source(s) |
| DMSO | 3 - 9 mg/mL | Use of fresh, anhydrous DMSO is critical. Sonication and warming can aid dissolution. | [4][7][8] |
| Ethanol | 2 - 90 mg/mL | A wide range is reported, suggesting high sensitivity to conditions. | [6][7] |
| PBS (pH 7.2) | Slightly Soluble | Not recommended for primary stock preparation. | [3] |
| Water | Insoluble | --- | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the required amount of this compound powder (Formula Weight: ~449.6 g/mol for free base; ~522.5 g/mol for dihydrochloride (B599025) salt) in a sterile microfuge tube. Always confirm the formula weight on your product's datasheet.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the tube to achieve a 10 mM concentration.
-
Promote Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Troubleshoot: If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes, followed by 15 minutes in a bath sonicator. Visually inspect for any remaining particulate matter against a light source.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability[4][9].
Protocol 2: Preparation of an Aqueous Working Solution Using a Co-solvent Formulation
This protocol is adapted from common in vivo formulations and is useful for achieving higher concentrations in aqueous solutions where DMSO alone is not sufficient[9].
-
Prepare Stock: Start with a clear, high-concentration stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
Add Co-solvent 1: In a separate sterile tube, add the required volume of your DMSO stock solution. To this, add 4 volumes of PEG300 (e.g., for 100 µL of DMSO stock, add 400 µL of PEG300). Mix thoroughly by vortexing until the solution is clear.
-
Add Surfactant: To the DMSO/PEG300 mixture, add 0.5 volumes of Tween-80 (e.g., 50 µL). Mix again until the solution is clear and homogenous.
-
Final Aqueous Dilution: Add the final 4.5 volumes of your aqueous buffer (e.g., Saline or PBS) to the mixture to reach the desired final concentration (e.g., 450 µL). Mix gently but thoroughly. This 10-part mixture results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Use Immediately: Formulations containing co-solvents and surfactants are often emulsions or colloidal suspensions and should be prepared fresh and used immediately for best results[6].
Visual Guides
Caption: Simplified signaling pathway of the P2Y12 receptor antagonism by this compound.
Caption: Experimental workflow for preparing an aqueous working solution of this compound.
References
- 1. Mode of action of P2Y(12 ) antagonists as inhibitors of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. longdom.org [longdom.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | TLR | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 11. wjbphs.com [wjbphs.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijmsdr.org [ijmsdr.org]
Technical Support Center: Optimizing E6446 Concentration for In Vitro Experiments
Welcome to the technical support center for E6446, a potent inhibitor of Toll-like receptor 7 (TLR7) and TLR9 signaling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets TLR7 and TLR9.[1] Its inhibitory action is based on two key properties: a weak interaction with nucleic acids and a high level of accumulation in the acidic intracellular compartments where TLR7 and TLR9 are located.[2] This accumulation prevents the interaction between DNA and TLR9, thereby blocking the downstream signaling cascade.[2]
Q2: What is the recommended solvent for dissolving this compound and how should it be stored?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3][4] For stock solutions, it is recommended to dissolve this compound in fresh, high-quality DMSO. Stock solutions can be stored at -80°C for up to a year, or at -20°C for up to one month.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[3][5] For short-term storage of up to a week, the stock solution can be kept at 4°C.[4] this compound is insoluble in water.[3]
Q3: What are the typical working concentrations for this compound in cell culture experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific TLR ligand being used. Based on published data, a good starting point for dose-response experiments is a range from 0.01 µM to 10 µM.
| Cell Line | Target | IC50 | Reference |
| HEK293 (expressing human TLR9) | TLR9 | 0.015 µM | [5][6] |
| HEK293 (expressing human TLR7) | TLR7 | 1.99 µM | [5] |
| Human PBMCs | TLR9 | 0.23 µM | [5] |
| Mouse bone marrow-derived dendritic cells | TLR9 (CpG ODN2216 induced IL-6) | Concentration-dependent inhibition | [1] |
| Mouse bone marrow-derived dendritic cells | TLR7 (RNA40 induced IL-6) | Concentration-dependent inhibition | [1] |
Q4: How can I verify the inhibitory activity of this compound in my in vitro system?
A4: The inhibitory activity of this compound can be confirmed by measuring the downstream effects of TLR7 or TLR9 activation. Common methods include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Measure the reduction in pro-inflammatory cytokine production, such as Interleukin-6 (IL-6) or Type I Interferons, upon stimulation with a TLR7 or TLR9 agonist.
-
NF-κB Reporter Assay: In cells transfected with an NF-κB-driven reporter gene (e.g., luciferase or SEAP), this compound should inhibit the reporter signal induced by a TLR7/9 agonist.
Experimental Protocols
Protocol 1: IL-6 Secretion Assay in Mouse Splenocytes
This protocol is adapted from a method used to assess the suppression of IL-6 production in response to a TLR9 agonist.[5]
Materials:
-
This compound
-
BALB/c mouse spleen
-
Complete RPMI medium with 10% fetal bovine serum (FBS)
-
CpG 1668 (TLR9 agonist)
-
96-well cell culture plates
-
Mouse IL-6 ELISA kit
Procedure:
-
Prepare a single-cell suspension of splenocytes from a BALB/c mouse.
-
Seed the splenocytes at a density of 5 x 10^5 cells/well in a 96-well plate in complete RPMI medium.
-
Prepare serial dilutions of this compound in complete RPMI medium and add them to the wells. Include a vehicle control (DMSO only).
-
Add the TLR9 agonist, CpG 1668, to the wells at its optimal stimulating concentration.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, centrifuge the plate and collect the supernatants.
-
Quantify the amount of IL-6 in the supernatants using a mouse IL-6 ELISA kit, following the manufacturer's instructions.
Protocol 2: NF-κB Luciferase Reporter Assay in HEK293 Cells
This protocol describes how to measure the inhibition of TLR9-mediated NF-κB activation using a luciferase reporter assay in HEK293 cells stably expressing human TLR9.
Materials:
-
HEK293 cells stably expressing human TLR9 and an NF-κB-luciferase reporter construct
-
Complete DMEM with 10% FBS
-
This compound
-
CpGB ODN (TLR9 agonist)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HEK293-TLR9 reporter cells at an appropriate density in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in culture medium and add them to the cells. Include a vehicle control.
-
Stimulate the cells with an optimal concentration of CpGB ODN.
-
Incubate the plate for 24 hours at 37°C.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
Protocol 3: Cell Viability (MTT) Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed inhibitory effects are not due to cell death.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[7]
-
The following day, treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[7][8]
-
Remove the medium and add 100-130 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]
-
Incubate the plate for 15 minutes with shaking to ensure complete dissolution.
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition by this compound | - Inactive this compound compound. - Incorrect concentration of this compound. - Suboptimal TLR agonist stimulation. - Cell line does not express functional TLR7 or TLR9. | - Ensure proper storage and handling of this compound. Prepare fresh stock solutions. - Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and agonist. - Titrate the TLR agonist to determine the EC50 and use a concentration that gives a robust but not maximal signal. - Verify TLR7 and TLR9 expression and functionality in your cell line. |
| High background in assays | - Contaminated reagents or cell culture. - High spontaneous activation of the signaling pathway. | - Use sterile techniques and fresh reagents. Test for mycoplasma contamination. - Optimize cell seeding density and assay conditions to minimize basal signaling. |
| Inconsistent results between experiments | - Variability in cell passage number or health. - Inconsistent preparation of this compound dilutions. - Edge effects in multi-well plates. | - Use cells within a consistent passage number range and ensure high viability before starting the experiment. - Prepare fresh dilutions of this compound for each experiment. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Observed cytotoxicity | - this compound concentration is too high. - High DMSO concentration in the final culture medium. | - Perform a cell viability assay (e.g., MTT or LDH) to determine the cytotoxic concentration of this compound for your cell line. Use concentrations below the toxic threshold. - Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%. |
| Off-target effects | - this compound may have activity against other cellular targets at higher concentrations. | - this compound is selective for TLR7 and TLR9 over TLR4 (IC50 = 10.58 µM).[1] If you suspect off-target effects, consider using a lower concentration of this compound or testing its effect on other signaling pathways as a control. |
Visualizing Experimental Workflows and Signaling Pathways
To further aid in your experimental design and understanding of this compound's mechanism, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits TLR7 and TLR9 signaling pathways.
Caption: Workflow for a dose-response experiment with this compound.
Caption: A logical troubleshooting workflow for this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | TLR | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting E6446 off-target effects in cell lines
Technical Support Center: E6446
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this compound in cell lines, with a specific focus on addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A: this compound is a potent antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1][2][3] Its inhibitory action depends on its ability to weakly interact with nucleic acids and accumulate in the acidic intracellular compartments where TLR7 and TLR9 are located, thereby preventing DNA-TLR9 interaction.[1][4]
Q2: What are the known off-target effects of this compound? A: this compound is also a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1) with a reported dissociation constant (KD) of 4.61 μM.[3][5] This interaction can lead to the inhibition of adipogenic differentiation and hepatic lipogenesis.[3][5] It is selective for TLR7 and TLR9 over TLR4, for which it has a significantly higher IC50 of 10.58 µM.[2]
Q3: I am observing unexpected changes in cellular lipid content. Could this be related to this compound treatment? A: Yes, this is a plausible off-target effect. This compound is a known inhibitor of SCD1, a key enzyme in fatty acid metabolism.[3][5] Inhibition of SCD1 can alter cellular lipid composition and accumulation. We recommend performing experiments to assess SCD1 activity or lipid droplet formation to confirm this off-target effect in your specific cell line.
Q4: My experimental results with this compound are inconsistent. What are the common causes? A: Inconsistent results can stem from several factors. This compound has poor solubility in aqueous solutions like PBS and can also be challenging to dissolve in DMSO.[2][6] Improper solubilization can lead to variable effective concentrations. It is also crucial to prepare fresh dilutions from a properly stored stock solution for each experiment and to avoid repeated freeze-thaw cycles.[7][8]
Q5: What is the recommended method for preparing this compound stock solutions? A: Due to solubility issues, careful preparation is key. While some suppliers suggest high concentrations in ethanol (B145695) are possible, for cell culture, a common starting point is a high-concentration stock in anhydrous DMSO.[6][8] However, be aware that some sources report insolubility in DMSO.[6] It is critical to ensure the compound is fully dissolved. Sonication may be recommended.[7] Always use a final DMSO concentration in your cell culture media that is non-toxic to your cells (typically <0.5%).[8]
Q6: How can I distinguish between the on-target (TLR7/9) and off-target (SCD1) effects of this compound in my experiments? A: To dissect these effects, you can employ several strategies. Use a structurally different TLR7/9 inhibitor or an SCD1 inhibitor as controls to see if they replicate the observed phenotype. Additionally, "rescue" experiments can be performed. For instance, to confirm an on-target effect, you can try to activate signaling downstream of TLR7/9. To confirm an SCD1-related off-target effect, you could supplement the media with oleic acid, the product of the SCD1-catalyzed reaction.
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound.
| Target | Parameter | Value | Reference(s) |
| TLR9 | IC50 | 0.01 µM | [2] |
| TLR7 | IC50 | 1.78 µM | [2] |
| TLR4 | IC50 | 10.58 µM | [2] |
| SCD1 | KD | 4.61 µM | [3][5] |
Troubleshooting Guide for Unexpected Results
This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| High Cellular Toxicity at Expected Efficacious Doses | 1. Off-target Toxicity: Inhibition of SCD1 or other unknown targets may be causing cell death.[3][5] 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[8] | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Conduct a rescue experiment by supplementing with oleic acid to see if it mitigates toxicity. 3. Ensure the final solvent concentration is below the toxic threshold for your cell line (e.g., <0.5% DMSO).[8] |
| Lack of Expected Efficacy (No Inhibition of TLR7/9 Pathway) | 1. Compound Insolubility/Precipitation: this compound may not be fully dissolved in your media.[2][6] 2. Incorrect Concentration: The concentration used may be too low for your specific cell line or stimulation conditions. 3. Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution.[7] | 1. Visually inspect your media for any precipitate after adding this compound. Prepare fresh dilutions for each experiment. Consider sonication to aid dissolution.[7] 2. Perform a dose-response experiment. Confirm TLR7/9 expression in your cell line. 3. Aliquot stock solutions and store at -80°C to avoid degradation.[7] |
| Inconsistent Results Between Replicates or Experiments | 1. Inconsistent Compound Preparation: Variability in dissolving the compound for each experiment.[6] 2. Cell Culture Variability: Differences in cell density, passage number, or health.[8] 3. Edge Effects in Multi-well Plates: Evaporation leading to increased compound concentration in outer wells.[8] | 1. Prepare a master mix of media containing this compound to add to all relevant wells, ensuring homogeneity.[8] 2. Standardize cell seeding density and use cells within a consistent passage number range. 3. Do not use the outermost wells of plates for data collection; instead, fill them with sterile PBS or media to minimize evaporation. |
Key Experimental Protocols
1. Western Blot for TLR9 Pathway Inhibition This protocol verifies if this compound is inhibiting the TLR7/9 signaling pathway by assessing the phosphorylation status of a key downstream mediator, IRAK4, or the activation of NF-κB.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or vehicle control for 1-2 hours.
-
Stimulation: Add a TLR9 agonist (e.g., CpG ODN) to the media and incubate for the appropriate time to induce pathway activation (e.g., 15-60 minutes).
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & SDS-PAGE: Determine protein concentration (e.g., BCA assay), normalize samples, and run on an SDS-PAGE gel.
-
Western Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA or non-fat milk. Incubate with primary antibodies against phospho-IRAK4, total IRAK4, phospho-IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate. A decrease in the ratio of phosphorylated protein to total protein in this compound-treated cells indicates on-target activity.
2. Oil Red O Staining for Lipid Accumulation (SCD1 Off-Target Effect) This protocol allows for the visualization of neutral lipid accumulation in cells, which may be altered due to the off-target inhibition of SCD1.
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat cells with this compound (e.g., 1 µM to 10 µM) or a known SCD1 inhibitor (positive control) for 24-48 hours.
-
Fixation: Wash cells with PBS and fix with 10% formalin for at least 1 hour.
-
Staining:
-
Wash with water and then with 60% isopropanol.
-
Allow coverslips to dry completely.
-
Add freshly prepared Oil Red O working solution and incubate for 10-20 minutes.
-
Wash thoroughly with water to remove excess stain.
-
-
Imaging: Mount coverslips on slides and visualize using a bright-field microscope. An alteration in the amount or size of red-stained lipid droplets compared to the vehicle control suggests an off-target effect on lipid metabolism.
Visualizations
Signaling Pathways and Off-Target Interaction
Caption: this compound on-target inhibition of TLR7/9 signaling and its off-target effect on SCD1.
Experimental Workflow for Troubleshooting
Caption: A stepwise workflow for troubleshooting unexpected experimental results with this compound.
Decision Logic for On-Target vs. Off-Target Effects
Caption: Decision tree to determine if an observed cellular phenotype is an on- or off-target effect.
References
- 1. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | TLR | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Minimizing E6446 Toxicity in Primary Cells
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing toxicity associated with the TLR7/9 inhibitor, E6446, in primary cell culture experiments. By following the troubleshooting advice and experimental protocols outlined below, users can determine the optimal non-toxic concentration of this compound for their specific primary cell type and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1] Its mechanism of action involves accumulating in the acidic intracellular compartments where TLR7 and TLR9 are located and preventing the binding of nucleic acids to these receptors.
Q2: What are the potential causes of this compound-induced toxicity in primary cells?
A2: Toxicity in primary cells treated with this compound can stem from several factors:
-
High Concentrations: Using concentrations significantly above the effective inhibitory concentration (IC50) can lead to off-target effects and cytotoxicity.
-
Prolonged Exposure: Continuous and extended exposure to this compound can disrupt normal cellular functions and lead to cumulative toxicity.
-
Off-Target Effects: this compound has been identified as a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme involved in fatty acid metabolism.[1] Inhibition of SCD1 can lead to the accumulation of saturated fatty acids, which can be toxic to some cell types.[2][3]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at higher concentrations.
-
Primary Cell Sensitivity: Primary cells are generally more sensitive to chemical treatments than immortalized cell lines.[4]
Q3: What are the initial signs of this compound toxicity in my primary cell culture?
A3: Signs of toxicity can include:
-
Decreased cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment, or blebbing.
-
Increased apoptosis or necrosis.
-
Alterations in metabolic activity.
Q4: How should I prepare and store this compound to ensure its quality and minimize potential toxicity?
A4: To maintain the stability and minimize the toxicity of this compound:
-
Follow Datasheet Instructions: Always refer to the manufacturer's datasheet for specific storage and handling recommendations.
-
Use High-Purity Solvents: Dissolve this compound in high-purity, anhydrous DMSO.
-
Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[5]
-
Protect from Light: If the compound is light-sensitive, protect it from light during storage and handling.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cell cultures.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of cell death observed after this compound treatment. | 1. This compound concentration is too high. 2. Prolonged exposure to this compound. 3. Solvent (DMSO) toxicity. 4. Primary cell type is particularly sensitive. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration (see Experimental Protocol 1). Start with a wide range of concentrations, including those below the reported IC50 values. 2. Reduce the incubation time. Determine the minimum time required to achieve the desired TLR7/9 inhibition. 3. Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your specific primary cell type (typically ≤ 0.1%). Run a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). 4. If possible, compare the sensitivity of your primary cell type to other published data. Extensive optimization of concentration and exposure time may be necessary. |
| Inconsistent results between experiments. | 1. Inconsistent this compound activity. 2. Variability in primary cell health or density. | 1. Prepare fresh stock solutions of this compound. Ensure proper storage of aliquots to avoid degradation. 2. Standardize your primary cell culture protocol. Ensure cells are healthy, within a consistent passage number, and seeded at a consistent density for each experiment.[4] |
| Lack of TLR7/9 inhibition at non-toxic concentrations. | 1. This compound is not active. 2. Sub-optimal experimental conditions. | 1. Verify the quality and integrity of your this compound compound. Purchase from a reputable supplier. 2. Ensure that the experimental conditions (e.g., cell density, stimulation with TLR7/9 agonists) are optimal for detecting TLR7/9 inhibition. |
Data Presentation: this compound Inhibitory Concentrations
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cell types. This data can serve as a starting point for designing your dose-response experiments.
| Target | Cell Type | Stimulant | IC50 (µM) |
| TLR9 | Human PBMCs | Oligo 2216 | 0.23 |
| TLR9 | HEK-TLR9 cells | Oligo 2006 | 0.01 |
| TLR7/8 | - | R848 | 2 - 8 |
| TLR4 | - | - | 30 |
| SCD1 | - | - | 4.61 (KD) |
Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol outlines a systematic approach to identify the highest concentration of this compound that does not cause significant toxicity to your primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., Resazurin (B115843), MTT, or ATP-based assays)[6][7][8]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: a. Harvest and count your primary cells. Ensure cell viability is high (>95%). b. Seed the cells in a 96-well plate at the desired density. The optimal seeding density should be determined beforehand to ensure cells are in a logarithmic growth phase during the experiment. c. Incubate the plate overnight to allow cells to attach and recover.
-
Preparation of this compound Dilutions: a. Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is a logarithmic or semi-logarithmic dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and 0 µM). b. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Treatment: a. Carefully remove the old medium from the cells. b. Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. c. Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: a. After the incubation period, perform a cell viability assay according to the manufacturer's instructions. For example, for a Resazurin-based assay: i. Add 10 µL of the resazurin solution to each well. ii. Incubate for 2-4 hours at 37°C, protected from light. iii. Measure the fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the "no-treatment control". b. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve. c. Determine the IC50 (the concentration that reduces cell viability by 50%) and the maximum non-toxic concentration (the highest concentration that does not significantly reduce cell viability).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound as a TLR7/9 inhibitor.
Caption: Workflow for minimizing this compound toxicity.
Caption: Troubleshooting logic for this compound toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SCD1 Inhibition Causes Cancer Cell Death by Depleting Mono-Unsaturated Fatty Acids | PLOS One [journals.plos.org]
- 3. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kosheeka.com [kosheeka.com]
- 5. This compound | TLR | TargetMol [targetmol.com]
- 6. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. youtube.com [youtube.com]
E6446 not inhibiting TLR7-mediated cytokine release
Welcome to the technical support center for researchers utilizing the TLR7/9 inhibitor, E6446. This resource provides troubleshooting guidance and answers to frequently asked questions regarding experiments where this compound does not appear to inhibit TLR7-mediated cytokine release.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9).[1][2] Its inhibitory action is not due to direct binding to the TLR7 receptor. Instead, this compound is a weak base that accumulates in acidic intracellular compartments like endosomes, where TLR7 and TLR9 are located.[2][3] Within these compartments, it is believed to interact with nucleic acids (the natural ligands for these TLRs), thereby preventing them from activating the receptors.[2][3]
Q2: I am not observing inhibition of TLR7-mediated cytokine release with this compound in my experiment. Why might this be?
A2: A key reason for the apparent lack of TLR7 inhibition by this compound is its ligand-dependent inhibitory profile. This compound is a potent inhibitor of TLR7 activation by single-stranded RNA (ssRNA) ligands but is significantly less effective against small molecule imidazoquinoline agonists like R848.[4] Therefore, the choice of TLR7 agonist in your experimental setup is a critical factor.
Troubleshooting Guide
If you are encountering issues with this compound not inhibiting TLR7-mediated cytokine release, please consult the following troubleshooting steps.
Problem: this compound is not inhibiting TLR7 activation in my cell-based assay.
Possible Cause 1: Inappropriate TLR7 Agonist
As highlighted in the FAQs, the inhibitory activity of this compound on TLR7 is highly dependent on the agonist used.
-
Recommendation: Verify the TLR7 agonist used in your experiment. This compound is a potent inhibitor of RNA-induced cytokine production but shows poor inhibition of R848-induced responses.[4] For robust inhibition, consider using an ssRNA ligand such as RNA40.
Possible Cause 2: Suboptimal this compound Concentration
The effective concentration of this compound can vary depending on the cell type and the specific TLR7 ligand.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific experimental conditions. Refer to the table below for reported IC50 values.
Possible Cause 3: Issues with Experimental Protocol
Several factors in the experimental setup can influence the outcome of the assay.
-
Recommendation:
-
Ensure proper dissolution and storage of this compound to maintain its activity.
-
Verify the viability and responsiveness of your cells to the TLR7 agonist in the absence of the inhibitor.
-
Confirm the accuracy of your cytokine detection method (e.g., ELISA, CBA).
-
Review the detailed experimental protocols provided below.
-
Possible Cause 4: Cell Type-Specific Effects
The efficacy of this compound may vary between different cell types due to differences in cellular uptake, endosomal pH, and TLR7 expression levels.
-
Recommendation: If possible, test the effect of this compound in a different cell line known to be responsive, such as HEK-Blue™ hTLR7 cells or primary immune cells like peripheral blood mononuclear cells (PBMCs).
Data Presentation
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against TLR7 and TLR9 with various agonists.
| Receptor | Agonist | Cell Type/Assay | IC50 |
| TLR7 | R848 | HEK:TLR7 cells | Poor inhibition |
| TLR7 | RNA | Not specified | Potent inhibitor |
| TLR7 | - | Not specified | 1.78 µM |
| TLR9 | CpG ODN 2006 | HEK-TLR9 cells | 0.01 µM |
| TLR9 | CpG ODN 2216 | Human PBMCs | 0.23 µM |
| TLR9 | DNA | In vitro interaction | 1-10 µM |
Experimental Protocols
Protocol 1: HEK-Blue™ hTLR7 Reporter Gene Assay for TLR7 Inhibition
This protocol is adapted from publicly available resources for the HEK-Blue™ hTLR7 cell line.
Materials:
-
HEK-Blue™ hTLR7 cells
-
HEK-Blue™ Detection Medium
-
TLR7 agonist (e.g., R848, Imiquimod, ssRNA)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
Procedure:
-
Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.
-
On the day of the experiment, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection Medium.
-
Seed the cells in a 96-well plate at the recommended density.
-
Prepare serial dilutions of this compound in HEK-Blue™ Detection Medium.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Prepare the TLR7 agonist at the desired concentration in HEK-Blue™ Detection Medium.
-
Add the TLR7 agonist to the wells containing cells and this compound. Include a negative control (no agonist) and a positive control (agonist without inhibitor).
-
Incubate the plate at 37°C in a 5% CO2 incubator for the recommended time (typically 16-24 hours).
-
Measure the absorbance of the supernatant at 620-655 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
Protocol 2: Cytokine Release Assay in Human PBMCs
This protocol describes a general method for measuring cytokine release (e.g., IL-6, TNF-α) from human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
TLR7 agonist (e.g., ssRNA)
-
This compound
-
Ficoll-Paque
-
96-well round-bottom plates
-
ELISA kit for the cytokine of interest
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with PBS and resuspend in complete RPMI-1640 medium.
-
Seed the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the this compound dilutions to the appropriate wells, including a vehicle control.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare the TLR7 agonist at the desired concentration in complete RPMI-1640 medium.
-
Add the TLR7 agonist to the wells. Include a negative control (no agonist) and a positive control (agonist without inhibitor).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound.
Visualizations
TLR7 Signaling Pathway
Caption: TLR7 Signaling Pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting experiments with this compound.
References
Technical Support Center: E6446 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using E6446 in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges and inconsistencies encountered during their studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent anti-inflammatory effects of this compound in our mouse model of lupus. What are the potential reasons for this variability?
A1: Inconsistent results with this compound in lupus models can stem from several factors:
-
Formulation and Solubility: this compound has poor aqueous solubility. Improper formulation can lead to precipitation of the compound, reducing its bioavailability and efficacy. It is crucial to ensure the compound is fully solubilized and stable in the vehicle. One study reported this compound as insoluble in DMSO, while another provides a specific formulation for in vivo use containing DMSO, indicating that the co-solvents are critical.
-
Modest Efficacy on Specific Endpoints: Published studies in spontaneous mouse lupus models indicate that while this compound can slow the development of circulating anti-nuclear antibodies and have a modest effect on anti-double-stranded DNA (dsDNA) titers, it may not have a significant impact on other parameters like proteinuria or overall mortality[1]. Your experimental endpoints and the specific lupus model used will influence the observed efficacy.
-
Dosing Regimen: The dose and frequency of administration are critical. Dose-dependent effects have been observed, with higher doses (e.g., 60 mg/kg) showing more significant suppression of anti-nuclear antibodies compared to lower doses (e.g., 20 mg/kg). Ensure your dosing regimen is appropriate for your model and research question.
-
Timing of Intervention: The therapeutic window for this compound intervention can influence outcomes. Initiating treatment at different stages of disease progression may lead to varied results.
Q2: What is the recommended formulation for in vivo oral administration of this compound in mice?
A2: A commonly used and validated formulation for oral gavage in mice is a solution consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% distilled water. It is critical to prepare this formulation precisely to ensure the solubility and stability of this compound. The mixed solution should be used immediately for optimal results.
Q3: We are having trouble dissolving this compound. What is the best practice for solubilizing this compound?
A3: Due to conflicting reports on solubility, with some sources stating insolubility in DMSO, it is recommended to use a co-solvent system. For the suggested in vivo formulation, first, dissolve the this compound powder in DMSO to create a stock solution. Then, add the other components of the vehicle (PEG300, Tween 80, and water) in the specified order, ensuring the solution is clear after each addition. Sonication may be recommended to aid dissolution. Always use fresh, anhydrous DMSO as moisture can reduce solubility.
Q4: What are the known off-target effects of this compound?
A4: this compound is a potent inhibitor of Toll-like receptor 7 (TLR7) and TLR9. While it is selective for TLR7 and TLR9, it can inhibit TLR4 at higher concentrations. This could be a consideration if your experimental model involves TLR4 activation.
Q5: Can this compound be administered through routes other than oral gavage?
A5: this compound is described as being orally active. While other administration routes may be possible, oral gavage is the most reported and characterized method for in vivo studies in mice. If considering other routes, extensive formulation and pharmacokinetic studies would be necessary.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to aid in experimental design and data interpretation.
| Parameter | Value | Cell Type/Condition |
| TLR9 IC50 | 10 nM | HEK-TLR9 cells stimulated with oligo 2006 |
| 0.23 µM | Human PBMCs stimulated with oligo 2216 | |
| TLR7 IC50 | 2-8 µM | Cells activated by the imidazoquinoline compound R848 |
| TLR4 IC50 | >30 µM | Cells activated by LPS |
| Parameter | Observation | Animal Model |
| Anti-nuclear Antibodies (ANA) | Dose-dependent suppression at 20 and 60 mg/kg (p.o.) | Mouse model of lupus |
| IL-6 Production | Almost completely inhibited at 20 mg/kg (p.o.) in response to CpG1668 challenge | Mice |
| Mortality in Cerebral Malaria | Prophylactic treatment reduced mortality from approximately 75% to 20% | P. berghei ANKA cerebral malaria model in mice |
| Proteinuria and Mortality in Lupus | No observable impact | Spontaneous mouse lupus models |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (10 mg/kg dose)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile distilled water (ddH2O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: For a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg (0.25 mL), you will need a final concentration of 1 mg/mL.
-
Prepare the vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O. For 10 mL of vehicle, this would be 0.5 mL DMSO, 4 mL PEG300, 0.5 mL Tween 80, and 5 mL ddH2O.
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
Add the DMSO portion of the vehicle to the this compound powder and vortex until fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Add the PEG300 and vortex thoroughly.
-
Add the Tween 80 and vortex until the solution is clear.
-
Finally, add the ddH2O and vortex to create a homogenous solution.
-
-
Final Check: Ensure the final solution is clear and free of any precipitate before administration. Prepare the formulation fresh daily.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Lupus
Animal Model:
-
Female MRL/lpr mice, 8-10 weeks of age.
Dosing and Administration:
-
Group Allocation: Randomly assign mice to a vehicle control group and this compound treatment groups (e.g., 20 mg/kg and 60 mg/kg).
-
Dosing: Administer this compound or vehicle control daily via oral gavage using a 20-gauge, ball-tipped feeding needle.
-
Monitoring:
-
Monitor animal body weight and general health status weekly.
-
Collect blood samples via retro-orbital or submandibular bleeding at baseline and at specified intervals (e.g., every 4 weeks) to measure serum levels of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies by ELISA.
-
Monitor proteinuria weekly using metabolic cages or urinalysis strips.
-
At the end of the study, sacrifice the animals and collect kidneys for histological analysis of glomerulonephritis.
-
Visualizations
Caption: Figure 1. Simplified TLR9 Signaling Pathway and Site of this compound Inhibition.
References
Technical Support Center: Improving the Oral Bioavailability of E6446 in Mice
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working to improve the oral bioavailability of E6446 in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a potent antagonist of Toll-like receptor 7 (TLR7) and TLR9, and it is also an inhibitor of stearoyl-CoA desaturase 1 (SCD1).[1] It is described as orally active and has been used in mice at doses of 20, 60, and 120 mg/kg to study its effects on inflammatory responses and non-alcoholic fatty liver disease.[1] However, this compound is known to have poor solubility in aqueous solutions, which can lead to low or variable oral bioavailability, potentially affecting experimental reproducibility and outcomes.[2][3]
Q2: What are the known solubility characteristics of this compound?
This compound is reported to be insoluble in water and DMSO.[2][3] The hydrochloride salt form of this compound is described as slightly soluble in PBS (pH 7.2).[4] This low aqueous solubility is a primary factor that can limit its absorption from the gastrointestinal tract.
Q3: Are there any recommended starting formulations for this compound in mice?
Yes, some suppliers provide basic formulation guidelines. Two common examples are:
-
Aqueous-based suspension: A stock solution in DMSO can be further diluted with PEG300, Tween 80, and finally, an aqueous solution like saline or ddH2O.[2]
-
Oil-based suspension: A stock solution in DMSO can be mixed with corn oil.[2]
These formulations aim to keep the compound in suspension and improve its contact with the gastrointestinal mucosa.
Troubleshooting Guide
Issue 1: Low or undetectable plasma concentrations of this compound after oral gavage.
This is a common issue stemming from the poor physicochemical properties of this compound.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Poor Solubility and Dissolution | The compound may not be dissolving in the gastrointestinal fluids, preventing absorption. | 1. Formulation Optimization: Experiment with different vehicle compositions to improve solubility and create a stable, uniform suspension. Common strategies include using co-solvents, surfactants, and lipids.[5] 2. Particle Size Reduction: Micronization can increase the surface area of the drug particles, potentially improving the dissolution rate.[6][7] |
| First-Pass Metabolism | This compound may be extensively metabolized in the intestine or liver before reaching systemic circulation.[8] | 1. In Vitro Metabolic Stability Assay: Incubate this compound with mouse liver microsomes or S9 fractions to determine its metabolic stability. 2. Caco-2 Permeability Assay: Use this in vitro model of the intestinal barrier to assess both permeability and potential for intestinal metabolism. |
| P-glycoprotein (P-gp) Efflux | The compound may be actively transported back into the intestinal lumen by efflux transporters like P-gp.[9] | 1. In Vitro P-gp Substrate Assay: Use cell lines overexpressing P-gp (e.g., MDCK-MDR1) to determine if this compound is a substrate. 2. Co-administration with a P-gp Inhibitor: In animal studies, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to see if plasma concentrations increase. Note: This should be done cautiously as it can alter the pharmacokinetics of other compounds. |
Experimental Protocols
Protocol 1: Preparation of an Improved Oral Formulation
This protocol describes the preparation of a self-emulsifying drug delivery system (SEDDS), which can improve the solubility and absorption of lipophilic compounds.[5]
Materials:
-
This compound
-
Oil phase (e.g., Maisine® CC, Labrafac™ lipophile)[5]
-
Surfactant (e.g., Polyoxyl 35 castor oil - Cremophor® EL)[5]
-
Co-solvent (e.g., Diethylene glycol monoethyl ether - Transcutol® HP)[5]
-
Vortex mixer
-
Heated magnetic stirrer
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the best excipients.
-
Prepare a series of formulations by mixing the oil, surfactant, and co-solvent in different ratios (e.g., see table below).
-
Add this compound to the selected mixture and stir gently, with mild heating if necessary, until the drug is completely dissolved.
-
To test the self-emulsification properties, add 1 mL of the formulation to 250 mL of water in a beaker with gentle agitation and observe the formation of an emulsion.
-
Characterize the resulting emulsion for droplet size and polydispersity index. Formulations that produce nanoemulsions (e.g., 20-25 nm) are often desirable.[5]
Example SEDDS Formulations
| Formulation ID | Oil Phase (10% w/w) | Surfactant (50% w/w) | Co-solvent (40% w/w) |
| SEDDS-1 | Maisine® CC | Cremophor® EL | Transcutol® HP |
| SEDDS-2 | Labrafac™ lipophile | Cremophor® EL | Transcutol® HP |
Protocol 2: Pharmacokinetic Study in Mice
This protocol outlines a basic pharmacokinetic study to evaluate the oral bioavailability of different this compound formulations.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulations
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast mice overnight (with access to water) before dosing.
-
Divide mice into groups, with each group receiving a different formulation of this compound (e.g., simple suspension vs. SEDDS). Include an intravenous (IV) dosing group to determine absolute bioavailability.
-
Administer this compound via oral gavage at a consistent dose (e.g., 20 mg/kg). For the IV group, administer a lower dose (e.g., 1-2 mg/kg) via tail vein injection.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[10]
-
Process blood to separate plasma and store frozen until analysis.
-
Quantify this compound concentrations in plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation.
Hypothetical Pharmacokinetic Data
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Simple Suspension | 20 (p.o.) | 150 | 2.0 | 750 | 5 |
| SEDDS Formulation | 20 (p.o.) | 600 | 1.0 | 3000 | 20 |
| IV Solution | 2 (i.v.) | - | - | 1500 | 100 |
Visualizations
Caption: Barriers to Oral Bioavailability of this compound.
Caption: Workflow for Improving this compound Oral Bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TLR | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The physiological role of drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Tissue Distribution of Aegeline after Oral Administration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
E6446 stability in cell culture media over time
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of E6446 in cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9) signaling.[1] It functions by accumulating in acidic intracellular compartments where TLR7 and TLR9 are located and interfering with the interaction between TLR9 and its DNA ligands.[2][3] This inhibition suppresses the downstream signaling cascades that lead to the production of pro-inflammatory cytokines.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO. For long-term storage, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO, aliquot it into single-use vials, and store at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoiding repeated freeze-thaw cycles is crucial to maintain the compound's integrity.
Q3: What is the stability of this compound in cell culture media like DMEM or RPMI-1640?
A3: Currently, there is no publicly available quantitative data on the specific half-life of this compound in common cell culture media at 37°C. The stability of a small molecule in media can be influenced by several factors including media composition, pH, temperature, and the presence of serum. It is highly recommended to experimentally determine the stability of this compound under your specific experimental conditions. A general protocol for this is provided below.
Q4: What are the primary factors that can affect the stability of this compound in my cell culture experiments?
A4: Several factors can influence the stability of small molecules like this compound in cell culture:
-
Temperature: Standard cell culture incubator conditions (37°C) can accelerate the degradation of compounds.
-
pH: The physiological pH of cell culture media (typically 7.2-7.4) can affect the stability of pH-sensitive molecules.
-
Media Components: Certain components in the media, such as amino acids or vitamins, may react with the compound.
-
Serum: Fetal Bovine Serum (FBS) contains enzymes that can metabolize compounds. Conversely, binding to serum proteins like albumin can sometimes enhance stability.
-
Binding to Plasticware: Hydrophobic compounds may adsorb to the plastic of cell culture plates and pipette tips, reducing the effective concentration in the media.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no biological effect of this compound. | 1. Degradation of this compound stock solution: Improper storage or multiple freeze-thaw cycles. 2. Rapid degradation in cell culture medium: The compound may be unstable under your experimental conditions. 3. Incorrect final concentration: Errors in dilution calculations. | 1. Prepare fresh stock solutions from powder. Ensure proper storage at -20°C or -80°C in single-use aliquots. 2. Perform a stability study (see protocol below) to determine the half-life of this compound in your media. Consider replenishing the media with fresh compound at regular intervals for long-term experiments. 3. Double-check all calculations for dilutions. |
| High variability in results between replicate wells or experiments. | 1. Incomplete solubilization of this compound: Compound may not be fully dissolved in DMSO or upon dilution in media. 2. Adsorption to plasticware: this compound may be binding to the surfaces of plates or tips. 3. Inconsistent cell seeding density: Variations in cell number can lead to different metabolic rates of the compound. | 1. Ensure the DMSO stock is clear. When diluting into media, vortex gently to ensure thorough mixing. 2. Consider using low-protein-binding plates and pipette tips. 3. Maintain a consistent cell seeding protocol and ensure even cell distribution in plates. |
| Higher than expected cytotoxicity. | 1. Formation of a toxic degradant: A breakdown product of this compound may be toxic to cells. 2. High DMSO concentration: The final concentration of the solvent may be toxic. | 1. Analyze the medium for degradation products using LC-MS. Test the cytotoxicity of media that has been pre-incubated with this compound. 2. Ensure the final DMSO concentration is non-toxic to your cell line (typically ≤ 0.5%). Run a vehicle control (media with the same concentration of DMSO) in all experiments. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay for this compound in Cell Culture Media
This protocol provides a framework for assessing the chemical stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without 10% FBS
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a UV detector and a suitable column (e.g., C18)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike this stock solution into pre-warmed (37°C) cell culture medium (with and without 10% FBS) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
-
Incubation:
-
Aliquot the this compound-containing media into sterile, low-protein-binding microcentrifuge tubes, one for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
-
Sample Collection:
-
At each designated time point, remove one aliquot and immediately freeze it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.
-
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
For samples containing FBS, precipitate the proteins by adding 3 volumes of ice-cold acetonitrile (B52724). Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to an HPLC vial. For serum-free samples, a direct transfer to the HPLC vial may be possible after centrifugation to remove any particulates.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to quantify the peak area of the parent this compound compound.
-
A reverse-phase C18 column is a common starting point. The mobile phase will likely consist of a gradient of acetonitrile and water with a modifier like formic acid.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the stability profile. The half-life (t½) can be calculated by fitting the data to a first-order decay model.
-
Data Presentation
Table 1: Hypothetical Stability Data for this compound in Cell Culture Media at 37°C
| Time (hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (RPMI-1640 + 10% FBS) | % this compound Remaining (DMEM, serum-free) |
| 0 | 100 | 100 | 100 |
| 2 | 98 | 99 | 95 |
| 4 | 95 | 97 | 90 |
| 8 | 88 | 92 | 81 |
| 24 | 65 | 75 | 55 |
| 48 | 42 | 58 | 30 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Visualizations
Caption: this compound inhibits TLR7 and TLR9 signaling pathways.
Caption: Experimental workflow for stability assessment.
Caption: A logical approach to troubleshooting.
References
Preventing E6446 precipitation in stock solutions
Technical Support Center: E6446
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments by providing detailed troubleshooting guides and frequently asked questions.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses the common issue of this compound precipitation in stock solutions and provides step-by-step instructions to ensure its proper dissolution and stability.
Question: My this compound precipitated out of my stock solution. What should I do and how can I prevent this in the future?
Answer:
Precipitation of this compound from a stock solution is a common challenge due to its limited solubility. Here’s a systematic approach to troubleshoot and prevent this issue.
1. Immediate Steps to Re-dissolve Precipitate:
If you observe precipitation in your this compound stock solution, you can attempt to re-dissolve it by:
-
Gentle Warming: Warm the solution in a water bath at 37°C for 5-10 minutes.[1]
-
Vortexing/Sonication: Gently vortex or sonicate the solution for 5-10 minutes to aid dissolution.[1]
-
Visual Inspection: After these steps, visually inspect the solution to ensure the precipitate has fully dissolved before use. If it persists, the intended concentration of your stock solution may be too high.[1]
2. Root Causes and Preventive Measures:
Understanding the root cause of precipitation is key to preventing it. Below are common factors and how to address them:
-
Solvent Choice and Quality: this compound has varying solubility in different solvents. While DMSO is commonly used, its quality is crucial.
-
Recommendation: Use fresh, anhydrous (water-free), high-purity DMSO.[1][2][3] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air, which can significantly reduce the solubility of compounds like this compound.[1][2]
-
For higher concentrations, consider ethanol (B145695), which has a reported solubility of up to 90 mg/mL.[2]
-
-
Concentration Exceeds Solubility Limit: Attempting to prepare a stock solution at a concentration higher than the solubility limit of this compound in the chosen solvent is a primary cause of precipitation.
-
Recommendation: Refer to the solubility data table below to select an appropriate concentration for your chosen solvent. It is always best to start with a slightly lower concentration to ensure complete dissolution.
-
-
Improper Storage: Incorrect storage, especially repeated freeze-thaw cycles, can lead to precipitation.[2][4]
-
Recommendation: Aliquot your stock solution into smaller, single-use volumes.[1][2][4] This minimizes the number of times the main stock is subjected to temperature changes. Store these aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[2][3][4] The solid powder form of this compound should be stored at -20°C.[2][5]
-
-
Temperature Fluctuations: As mentioned, temperature changes can affect solubility.
-
Recommendation: When preparing your stock solution, allow the this compound powder and the solvent to equilibrate to room temperature before mixing.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The choice of solvent depends on the desired stock concentration. For lower concentrations (up to ~10 mM or ~5.23 mg/mL), high-purity, anhydrous DMSO is a suitable option.[6] For higher concentrations, ethanol can be used.[2] Always use fresh, high-quality solvents to avoid issues with moisture.[2][3]
Q2: How can I improve the dissolution of this compound in DMSO?
A2: If you are having trouble dissolving this compound in DMSO, you can try gentle warming to 37°C or sonication.[1] Some suppliers also suggest warming to 60°C for DMSO.[4] However, be cautious with heat as it may degrade the compound. Always start with fresh, anhydrous DMSO.[2][3]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, store the solid form of this compound at -20°C, where it can be stable for at least 4 years.[5] Stock solutions should be aliquoted into single-use vials and stored at -80°C for up to a year or -20°C for up to a month.[2][3][4] Avoid repeated freeze-thaw cycles.[2][4]
Q4: Can I store my this compound stock solution at 4°C?
A4: While short-term storage at 4°C for a few days may be possible, it is generally not recommended for long-term stability. For optimal results and to prevent degradation or precipitation, storing aliquots at -20°C or -80°C is the best practice.[7]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Notes |
| DMSO | Insoluble to 10 mM (5.23 mg/mL)[2][6] | Solubility can be variable. Use of fresh, anhydrous DMSO is critical. Warming and sonication may be required.[1][2][3][4] |
| Ethanol | 90 mg/mL[2] | A good alternative for higher concentration stock solutions. |
| PBS (pH 7.2) | Slightly soluble[5] | Not recommended for preparing high-concentration stock solutions. |
| Water | Insoluble[2] | This compound is not soluble in water. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a stable 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound dihydrochloride (B599025) (MW: 522.51 g/mol )[3]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Calculation: To prepare a 10 mM solution, you will need 5.23 mg of this compound per 1 mL of DMSO.
-
Weighing: Carefully weigh out the required amount of this compound powder in a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.[1]
-
Troubleshooting Dissolution: If the compound does not fully dissolve, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.[1] Alternatively, sonicate the solution for 5-10 minutes.[1]
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile cryovials. Store the aliquots at -80°C for long-term storage.[2][4]
Mandatory Visualizations
References
Technical Support Center: E6446 and Reporter Gene Assays
Welcome to the technical support center for researchers using E6446. This guide provides answers to frequently asked questions and troubleshooting advice for potential interference with reporter gene assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of endosomal Toll-like Receptor 7 (TLR7) and Toll-like Receptor 9 (TLR9).[1][2][3] Its inhibitory effect stems from two key properties: a weak interaction with nucleic acids and a high accumulation in the acidic intracellular compartments where TLR7 and TLR9 are located.[1][4] This accumulation allows this compound to interfere with the binding of nucleic acid ligands (like single-stranded RNA for TLR7 and CpG DNA for TLR9) to their respective receptors, thereby blocking downstream signaling pathways.[1][4]
Q2: Which reporter gene assays are most likely to be affected by this compound?
Reporter gene assays designed to measure the activation of signaling pathways downstream of TLR7 and TLR9 will be directly affected. These commonly include assays that use reporter constructs driven by promoters containing response elements for:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) [3][5]
-
IRF (Interferon Regulatory Factor) [6]
Therefore, if you are using a TLR7 or TLR9 agonist (e.g., R848, imiquimod (B1671794) for TLR7; CpG oligonucleotides for TLR9) to stimulate cells containing an NF-κB-luciferase or IRF-luciferase reporter, this compound is expected to inhibit the reporter signal.[2][3]
Q3: What are the expected results when using this compound as a control in a TLR7/9 reporter assay?
In a properly functioning TLR7/9 reporter assay, this compound should produce a dose-dependent decrease in the reporter signal induced by a TLR7 or TLR9 agonist. The half-maximal inhibitory concentration (IC50) will vary depending on the cell type, the specific agonist used, and the assay conditions.
Expected outcome of this compound in a TLR7/9 reporter assay.
Troubleshooting Guide
Problem 1: My reporter signal is completely abolished, even at very low concentrations of this compound.
This could be due to issues beyond the specific inhibition of TLR7/9.
-
Possible Cause 1: Cytotoxicity. High concentrations of any compound can be toxic to cells, leading to cell death and a complete loss of reporter signal.[7] this compound, while generally used for its specific TLR antagonism, may exhibit cytotoxic effects at higher concentrations.
-
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Run a parallel assay to measure cell viability in the presence of the same concentrations of this compound used in your reporter experiment. Common assays include MTT, XTT, or trypan blue exclusion.[8]
-
Determine the Cytotoxic Concentration 50 (CC50): This is the concentration of this compound that causes 50% cell death. Ensure that the concentrations used in your reporter gene assays are well below the CC50 value.
-
Microscopic Examination: Visually inspect the cells under a microscope after treatment. Look for signs of stress or death, such as detachment, rounding, or membrane blebbing.[8]
-
Problem 2: I'm observing inhibition, but I'm unsure if it's a specific TLR7/9 effect or an off-target effect.
Off-target effects are a possibility with any small molecule inhibitor.[9][10][11]
-
Possible Cause 1: Non-specific pathway inhibition. this compound could be interfering with a component of the signaling pathway downstream of the receptor, or even with the reporter protein itself (e.g., luciferase).
-
Troubleshooting Steps:
-
Use a Different Stimulus: Activate the NF-κB pathway using a stimulus that bypasses TLR7/9. For example, use Tumor Necrosis Factor-alpha (TNF-α) or Phorbol 12-myristate 13-acetate (PMA).[12] If this compound still inhibits the reporter signal, it suggests an off-target effect downstream of TLR7/9.
-
Use a Control Cell Line: Use a parental cell line that does not express TLR7 or TLR9 (e.g., HEK293-Null).[13] If you still observe inhibition in these cells upon stimulation with a non-TLR7/9 agonist, the effect is likely off-target.
-
Consider Other Targets: this compound has also been identified as an inhibitor of Stearoyl-CoA desaturase-1 (SCD1).[3] While this is less likely to directly impact a standard NF-κB reporter assay over a short incubation, it's a known secondary target to be aware of.
-
Troubleshooting logic for this compound-induced inhibition.
Problem 3: My results are highly variable between experiments.
High variability can undermine the reliability of your results.
-
Possible Causes & Troubleshooting Steps:
-
Reagent Quality & Consistency:
-
This compound Stock: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.[14] Ensure it is fully dissolved; sonication may be recommended.[2]
-
Reporter Plasmids: Use high-quality, endotoxin-free plasmid DNA for transfections.[15]
-
Luciferase Reagents: Prepare luciferase assay reagents fresh and protect them from light.[14]
-
-
Cell Culture Conditions:
-
Cell Confluency: Plate cells at a consistent density for every experiment, as transfection efficiency and cell signaling can be affected by confluency.[15]
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to altered phenotypes.
-
-
Assay Execution:
-
Pipetting: Use calibrated pipettes and consider using master mixes for reagents to minimize pipetting errors.[14]
-
Plate Type: Use solid white or black-walled plates appropriate for luminescence assays to reduce background and well-to-well crosstalk.[16]
-
Internal Control: Use a dual-luciferase system with a constitutively expressed reporter (like Renilla luciferase) to normalize for transfection efficiency and cell number.[14][17]
-
-
Data & Protocols
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound from published studies. These values can serve as a reference, but optimal concentrations should be determined empirically for your specific experimental system.
| Cell Line / System | Receptor Target | Stimulant | Assay Readout | Reported IC50 |
| HEK:TLR9 Cells | TLR9 | DNA | Reporter Gene | 10 nM |
| HEK:TLR7 Cells | TLR7 | R848 (imidazoquinoline) | Reporter Gene | ~2-8 µM |
| HEK:TLR7 Cells | TLR7 | CL264 | NF-κB Reporter | 0.015 µM |
| Human PBMCs | TLR9 | Oligo 2216 | IL-6 Production | 0.23 µM |
Data compiled from multiple sources.[3][18]
Experimental Protocol: TLR7/NF-κB Luciferase Reporter Assay
This protocol is a generalized example for testing the inhibitory effect of this compound using a stable HEK293 cell line expressing human TLR7 and an NF-κB-driven luciferase reporter.[5][19]
Materials:
-
TLR7/NF-κB Reporter HEK293 Cell Line
-
DMEM with 10% FBS, 1% Pen/Strep
-
This compound (dissolved in DMSO)
-
TLR7 Agonist (e.g., R848)
-
White, solid-bottom 96-well cell culture plates
-
Luciferase Assay System (e.g., Promega ONE-Glo™, Thermo Scientific Pierce Firefly Luciferase Flash Assay Kit)
-
Luminometer
Workflow:
General workflow for an this compound inhibition assay.
Procedure:
-
Cell Plating (Day 1):
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of this compound in fresh, serum-free or complete medium. Also prepare a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the cells.
-
Add 90 µL of medium to each well, followed by 10 µL of the diluted this compound or vehicle control.
-
Pre-incubate the plate for 1 hour at 37°C.[20]
-
-
Stimulation (Day 2):
-
Prepare the TLR7 agonist (e.g., R848) at the desired final concentration in medium.
-
Add 10 µL of the agonist solution to all wells except for the "unstimulated" control wells.
-
Incubate the plate for 6-16 hours at 37°C in a 5% CO2 incubator.[5] The optimal incubation time should be determined empirically.
-
-
Lysis and Luminescence Reading (Day 2):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add a volume of lysis buffer or luciferase reagent (as per the kit protocol, often 50-100 µL) to each well.[5]
-
If using a lysis step, incubate for 15 minutes with gentle shaking.[17]
-
Measure the luminescence using a plate-reading luminometer.[21]
-
Data Analysis:
-
Subtract the average background signal (from wells with no cells) from all readings.
-
If using a dual-luciferase system, normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized relative light units (RLU) against the log concentration of this compound.
-
Use a non-linear regression (four-parameter logistic) curve fit to determine the IC50 value of this compound.
References
- 1. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TLR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. invivogen.com [invivogen.com]
- 7. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequence-dependent off-target inhibition of TLR7/8 sensing by synthetic microRNA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reducing off-target drug accumulation by exploiting a type-III interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. invivogen.com [invivogen.com]
- 14. goldbio.com [goldbio.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - CH [thermofisher.com]
- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 18. selleckchem.com [selleckchem.com]
- 19. abgenex.com [abgenex.com]
- 20. benchchem.com [benchchem.com]
- 21. indigobiosciences.com [indigobiosciences.com]
Validation & Comparative
E6446 vs. Hydroxychloroquine in Lupus Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy and mechanisms of action of E6446 and hydroxychloroquine (B89500) (HCQ) in murine models of systemic lupus erythematosus (SLE). The data presented is compiled from published studies to aid in the evaluation of these compounds for lupus research and development.
At a Glance: Key Findings
| Feature | This compound | Hydroxychloroquine (HCQ) |
| Primary Mechanism | Toll-like receptor (TLR) 7 and 9 inhibitor[1] | Toll-like receptor (TLR) 7 and 9 inhibitor; also affects lysosomal pH and autophagy[1] |
| Reported Efficacy in Lupus Models | Slowed development of anti-nuclear antibodies (ANA) and modestly reduced anti-dsDNA antibodies. No observed impact on proteinuria or mortality.[1] | Delays onset of proteinuria and reduces anti-dsDNA antibody titers.[2][3] Also shows protective effects on endothelial function.[3][4] |
| Lupus Models Studied | Spontaneous murine lupus models[1] | NZB/W F1 mice, pristane-induced lupus models[2][4][5] |
Mechanism of Action: Targeting Innate Immunity
Both this compound and hydroxychloroquine exert their immunomodulatory effects by targeting the endosomal Toll-like receptors TLR7 and TLR9, which are key players in the innate immune response and are implicated in the pathogenesis of lupus. These receptors recognize nucleic acids, leading to the production of type I interferons and other pro-inflammatory cytokines.
This compound is a small molecule inhibitor that specifically targets TLR7 and TLR9 signaling. Its mechanism involves a weak interaction with nucleic acids and a high accumulation in the acidic intracellular compartments where these TLRs are located. This binding to nucleic acids is thought to prevent their interaction with TLR7 and TLR9, thereby inhibiting downstream signaling.[1]
Hydroxychloroquine , a long-standing treatment for SLE, also inhibits TLR7 and TLR9 signaling.[1] Its mechanism is multifaceted and includes increasing the pH of lysosomes, which interferes with antigen processing and the function of TLRs located within these organelles.[5] HCQ also disrupts autophagy, a cellular process that can contribute to autoantigen presentation.
Preclinical Efficacy in Lupus Models
This compound Efficacy Data
The primary study on this compound in a spontaneous murine lupus model reported the following qualitative outcomes.[1] Quantitative data from this study is not publicly available.
| Parameter | Outcome |
| Anti-Nuclear Antibodies (ANA) | Slowed development |
| Anti-dsDNA Antibodies | Modest reduction in titers |
| Proteinuria | No observable impact |
| Mortality | No observable impact |
Hydroxychloroquine Efficacy Data in NZB/W F1 Mice
Studies in the NZB/W F1 mouse model, which spontaneously develops a lupus-like disease, have demonstrated the efficacy of hydroxychloroquine in delaying disease progression.
| Parameter | Treatment Group | Control Group | Age of Onset/Measurement | Reference |
| Proteinuria | Significant delay in appearance | Earlier onset | Up to 30 weeks | [2] |
| Anti-dsDNA Antibodies | Significant delay in appearance | Earlier onset | Up to 30 weeks | [2] |
| Endothelial Dysfunction | Prevention of decline in acetylcholine-induced relaxation | Decline in relaxation | Up to 30 weeks | [2] |
| Anti-dsDNA Positivity | 20% | 87% | 24 weeks | [3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the protocols used in the cited studies for hydroxychloroquine. The detailed protocol for the this compound study is not publicly available.
Hydroxychloroquine in NZB/W F1 Mouse Model
-
Animal Model: Female NZB/W F1 mice, a spontaneous model of SLE.[2][3]
-
Treatment: Hydroxychloroquine administered in the drinking water or via oral gavage. Dosages have included 3 mg/kg body weight/day.[2]
-
Monitoring:
-
Study Duration: Animals were monitored and sacrificed at various time points, such as 18, 24, 30, and 42 weeks of age, to assess disease progression.[2]
Summary and Future Directions
Both this compound and hydroxychloroquine demonstrate immunomodulatory effects in preclinical lupus models through the inhibition of TLR7 and TLR9. While hydroxychloroquine has a broader, less specific mechanism of action, it has shown efficacy in delaying key markers of lupus nephritis in the NZB/W F1 mouse model.[2][3]
This compound, as a more targeted TLR7/9 inhibitor, has been reported to reduce autoantibody production but showed no significant impact on proteinuria or survival in the studied model.[1] This could suggest that while TLR7/9 inhibition is a valid therapeutic strategy, it may not be sufficient to halt the progression of established renal disease in all lupus models.
Further research, including direct head-to-head comparative studies with detailed quantitative analysis of a broad range of disease parameters, is necessary to fully elucidate the relative efficacy of this compound and hydroxychloroquine. Investigating these compounds in different lupus models that represent the heterogeneity of the human disease would also be of significant value.
References
- 1. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects Of In Vivo Treatment With Hydroxychloroquine On Endothelial Function In a Murine Model Of Systemic Lupus Erythematosus - ACR Meeting Abstracts [acrabstracts.org]
- 3. Early treatment with hydroxychloroquine prevents the development of endothelial dysfunction in a murine model of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic hydroxychloroquine improves endothelial dysfunction and protects kidney in a mouse model of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxychloroquine enhances efferocytosis and modulates inflammation via MerTK/Gas6 signaling in a pristane-induced lupus mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of E6446 and Other Toll-like Receptor 9 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of E6446 with other known Toll-like Receptor 9 (TLR9) antagonists. The information presented is curated for researchers, scientists, and professionals involved in drug development and is supported by available experimental data.
Toll-like Receptor 9 (TLR9) is a key component of the innate immune system, recognizing unmethylated CpG dinucleotides in microbial DNA. Its activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. Dysregulation of TLR9 signaling has been implicated in the pathogenesis of various autoimmune diseases and inflammatory conditions, making it a prime target for therapeutic intervention. This guide focuses on this compound, a small molecule inhibitor of TLR9, and compares its performance with other notable antagonists in the field.
Mechanism of Action of this compound and Comparators
This compound is a small molecule that inhibits TLR7 and TLR9 signaling. Its mechanism of action involves weak interactions with nucleic acids and a high level of accumulation in the acidic intracellular compartments where TLR7 and TLR9 are located. By binding to DNA, this compound effectively prevents the interaction between CpG-containing DNA and the TLR9 receptor, thereby inhibiting downstream signaling.[1]
Several other compounds exhibit similar or distinct mechanisms for TLR9 antagonism:
-
AT791: Similar to this compound, AT791 is a small molecule inhibitor of TLR7 and TLR9 that functions by binding to nucleic acids and accumulating in acidic endosomes.[1]
-
Hydroxychloroquine and Chloroquine: These antimalarial drugs are also known to inhibit TLR9. Their mechanism involves increasing the pH of endosomes, which inhibits the function of acid-dependent proteases that are necessary for TLR9 activation and signaling. They also directly bind to nucleic acids, preventing their interaction with TLR9.
-
TLR9 Antagonist 1 (Compound 38): This is a highly selective and potent small molecule antagonist of human TLR9, though its precise mechanism of interaction with the receptor is not as extensively detailed in the provided information.[2]
Quantitative Comparison of TLR9 Antagonists
The following table summarizes the available quantitative data for this compound and other selected TLR9 antagonists. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.
| Compound | Target(s) | IC50 (TLR9) | Cell Line / Assay Condition | Reference(s) |
| This compound | TLR7, TLR9 | 10 nM | HEK-TLR9 cells stimulated with oligo 2006 | |
| 230 nM | Human PBMCs stimulated with oligo 2216 | |||
| AT791 | TLR7, TLR9 | 40 nM | HEK:TLR9 cells | |
| Hydroxychloroquine | TLR7, TLR9 | Not specified | - | |
| Chloroquine | TLR9 | Not specified | - | |
| TLR9 Antagonist 1 (Compound 38) | TLR9 | 0.1 nM | hTLR9 | [2] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the comparison of TLR9 antagonists.
HEK-Blue™ TLR9 Reporter Gene Assay for IC50 Determination
This assay is commonly used to screen for TLR9 antagonists by measuring the inhibition of NF-κB activation.
1. Cell Culture:
- HEK-Blue™ hTLR9 cells, which stably express human TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and selection antibiotics.
2. Assay Procedure:
- HEK-Blue™ hTLR9 cells are seeded in a 96-well plate.
- The cells are pre-incubated with various concentrations of the test antagonist (e.g., this compound) for 1-2 hours.
- A TLR9 agonist, such as CpG oligodeoxynucleotide (ODN) 2006, is then added to the wells to stimulate the TLR9 receptor.
- The plate is incubated for 16-24 hours to allow for SEAP expression.
3. Data Analysis:
- The SEAP activity in the cell supernatant is measured using a colorimetric substrate like QUANTI-Blue™.
- The absorbance is read using a spectrophotometer.
- The percentage of inhibition is calculated for each antagonist concentration relative to the control (agonist-stimulated cells without antagonist).
- The IC50 value is determined by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
CpG-Induced IL-6 Production in Dendritic Cells
This assay assesses the ability of an antagonist to inhibit the production of a key pro-inflammatory cytokine downstream of TLR9 activation in primary immune cells.
1. Isolation and Culture of Dendritic Cells:
- Bone marrow-derived dendritic cells (BMDCs) are generated from mouse bone marrow cells by culturing them in RPMI 1640 medium supplemented with 10% FBS, GM-CSF, and IL-4 for 6-8 days.
2. Assay Procedure:
- BMDCs are seeded in a 96-well plate.
- The cells are pre-treated with different concentrations of the TLR9 antagonist for 1-2 hours.
- The cells are then stimulated with a TLR9 agonist, such as CpG ODN 1826, for 24 hours.
3. Data Analysis:
- The concentration of IL-6 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
- The percentage of inhibition of IL-6 production is calculated for each antagonist concentration.
- The IC50 value is determined as described in the previous protocol.
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the TLR9 signaling pathway and a general experimental workflow for evaluating TLR9 antagonists.
Caption: TLR9 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating TLR9 Antagonists.
References
A Comparative Guide to E6446 and Other TLR7/9 Antagonists for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides a cross-validation of the effects of E6446 in different cell types, offering an objective comparison with alternative Toll-like receptor 7 and 9 (TLR7/9) inhibitors, hydroxychloroquine (B89500) and IMO-8400. The information herein is supported by experimental data to aid in the selection of the most suitable compound for preclinical research in immunology and inflammatory diseases.
Introduction to TLR7 and TLR9 Inhibition
Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9) are endosomal pattern recognition receptors that play a crucial role in the innate immune system by recognizing single-stranded RNA and unmethylated CpG DNA, respectively. Their activation triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and type I interferons. Dysregulation of TLR7 and TLR9 signaling is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and psoriasis. Consequently, the development of TLR7/9 antagonists is a key area of interest for therapeutic intervention. This guide focuses on this compound, a small molecule inhibitor, and compares its activity with the well-established antimalarial drug, hydroxychloroquine, and the investigational oligonucleotide-based antagonist, IMO-8400.
Mechanism of Action
This compound is a potent, orally active antagonist of TLR7 and TLR9.[1] Its mechanism of action involves accumulating in the acidic intracellular compartments where TLR7 and TLR9 are located and subsequently inhibiting their signaling.[2] This is achieved through weak interactions with nucleic acids, which prevents the binding of natural ligands to the receptors.[2]
Hydroxychloroquine, a widely used anti-inflammatory drug, also inhibits TLR7 and TLR9 signaling.[3] Its primary mechanism involves increasing the pH of endosomes, which inhibits the proteolytic cleavage of TLRs necessary for their activation and interferes with ligand binding.[4][5]
IMO-8400 is an oligonucleotide-based antagonist of TLR7, TLR8, and TLR9.[6][7] As a synthetic DNA-based molecule, it is thought to directly compete with natural nucleic acid ligands for binding to the receptors.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the available quantitative data on the inhibitory activity of this compound and its comparators. Direct head-to-head comparisons in the same cell types are limited in the publicly available literature; however, the presented data provides a strong basis for relative potency assessment.
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cell Types
| Cell Type | Target | Ligand | Readout | IC50 | Reference |
| HEK293 | TLR9 | CpG ODN 2006 | NF-κB activation | 0.01 µM | [1] |
| Human PBMCs | TLR9 | Oligo 2216 | IL-6 production | 0.23 µM | [1] |
| Mouse BMDCs | TLR9 | CpG ODN2216 | IL-6 production | Concentration-dependent inhibition | [8] |
| HEK293 | TLR7 | R848 | NF-κB activation | 1.78 µM | [8][9] |
| Mouse BMDCs | TLR7 | RNA40 | IL-6 production | Concentration-dependent inhibition | [8] |
Table 2: Comparative Inhibitory Activity of Hydroxychloroquine and IMO-8400
| Compound | Cell Type | Target(s) | Observations | Reference |
| Hydroxychloroquine | Human pDCs | TLR7/9 | Inhibition of IFN-α production at clinically relevant concentrations. | [10] |
| IMO-8400 | - | TLR7/8/9 | Phase 2 clinical trials in psoriasis and dermatomyositis showed tolerability but did not meet primary efficacy endpoints.[6][11][12] | [6][11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the activity of TLR7/9 inhibitors.
NF-κB Reporter Assay in HEK293 Cells
This assay is commonly used to screen for inhibitors of TLR signaling pathways that converge on the activation of the transcription factor NF-κB.
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. For the assay, cells are seeded in 96-well plates and transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A constitutively expressed Renilla luciferase plasmid is often co-transfected for normalization.[13][14]
-
Compound Treatment and Stimulation: After 24 hours, the cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) for 1-2 hours. Subsequently, cells are stimulated with a TLR7 or TLR9 agonist (e.g., R848 or CpG ODN) for 6-8 hours.[13]
-
Luciferase Activity Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity.[15][16]
-
Data Analysis: The percentage of inhibition is calculated relative to the stimulated control (agonist only), and IC50 values are determined by non-linear regression analysis.
Cytokine Inhibition Assay in Primary Immune Cells
This assay assesses the ability of an inhibitor to block the production of inflammatory cytokines in relevant primary immune cells, such as plasmacytoid dendritic cells (pDCs) and B cells.
-
Cell Isolation and Culture: pDCs are isolated from peripheral blood mononuclear cells (PBMCs) and cultured in appropriate media.
-
Inhibition and Stimulation: Cells are pre-treated with the inhibitor for 2 hours before stimulation with a TLR7 or TLR9 agonist. A protein transport inhibitor (e.g., Brefeldin A) is added to block cytokine secretion.[17][18]
-
Staining: Cells are first stained for surface markers to identify the pDC population. Subsequently, cells are fixed and permeabilized, followed by intracellular staining with a fluorescently labeled anti-IFN-α antibody.[19][20]
-
Flow Cytometry Analysis: The percentage of IFN-α positive pDCs is determined by flow cytometry.
-
Cell Isolation and Culture: B cells are isolated from PBMCs and cultured.
-
Inhibition and Stimulation: B cells are pre-incubated with the inhibitor before stimulation with a TLR9 agonist like CpG ODN.
-
Supernatant Collection: After 24-48 hours of incubation, the cell culture supernatant is collected.
-
ELISA: The concentration of IL-6 in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.[21][22][23][24]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: TLR7 and TLR9 signaling pathway and points of inhibition.
Caption: Workflow for an NF-κB luciferase reporter assay.
Caption: Experimental workflow for cytokine inhibition assays.
Selectivity and Off-Target Effects
An important consideration in drug development is the selectivity of a compound and its potential for off-target effects.
-
This compound: While potent against TLR7 and TLR9, this compound has been shown to be a potent inhibitor of Stearoyl-CoA desaturase-1 (SCD1), which could contribute to its effects on lipid metabolism.[25] It is significantly less effective at inhibiting TLR4.[25]
-
Hydroxychloroquine: A known off-target effect of hydroxychloroquine is cardiotoxicity, specifically the prolongation of the QT interval, which can lead to serious heart rhythm problems.[26][27][28] This is a significant concern for its clinical use.
-
IMO-8400: As an oligonucleotide, the primary concerns are related to immunogenicity and injection site reactions, which were observed in clinical trials.[6][11][29][30] Sequence-dependent off-target effects on other TLRs have been noted for some microRNA inhibitors, a consideration for oligonucleotide-based therapeutics.[31]
Conclusion
This compound emerges as a potent and orally available small molecule inhibitor of TLR7 and TLR9, demonstrating efficacy in various cell types. Its mechanism of action, centered on accumulation in endosomes and interference with ligand binding, offers a distinct profile compared to hydroxychloroquine's pH-modulating effects and IMO-8400's direct competitive antagonism. While quantitative comparisons are cell-type and assay-dependent, the data presented herein provides a solid foundation for selecting the appropriate tool compound for preclinical studies targeting TLR7 and TLR9. Researchers should consider the specific cellular context of their experiments, the desired potency, and the potential for off-target effects when choosing between these inhibitors. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of robust and reproducible cross-validation studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IMO-8400, a toll-like receptor 7, 8, and 9 antagonist, demonstrates clinical activity in a phase 2a, randomized, placebo-controlled trial in patients with moderate-to-severe plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IMO-8400, a toll-like receptor 7, 8, and 9 antagonist, demonstrates clinical activity in a phase 2a, randomized, placebo-controlled trial in patients with moderate-to-severe plaque psoriasis. | CHDR [chdr.nl]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound dihydrochloride | TLR7/TLR9 inhibitor | Probechem Biochemicals [probechem.com]
- 10. medrxiv.org [medrxiv.org]
- 11. AB016. A double-blind, placebo-controlled, phase 2 trial of a novel toll-like receptor 7/8/9 antagonist (IMO-8400) in dermatomyositis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Double-Blind, Placebo-Controlled, Phase 2 Trial of a Novel Toll-Like Receptor 7/8/9 Antagonist (IMO-8400) in Dermatomyositis - ACR Meeting Abstracts [acrabstracts.org]
- 13. benchchem.com [benchchem.com]
- 14. bowdish.ca [bowdish.ca]
- 15. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 18. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 19. med.virginia.edu [med.virginia.edu]
- 20. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 21. elkbiotech.com [elkbiotech.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. bmgrp.com [bmgrp.com]
- 24. bdbiosciences.com [bdbiosciences.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. Off-label use of chloroquine, hydroxychloroquine, azithromycin and lopinavir/ritonavir in COVID-19 risks prolonging the QT interval by targeting the hERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Off-label use of chloroquine, hydroxychloroquine, azithromycin and lopinavir/ritonavir in COVID-19 risks prolonging the QT interval by targeting the hERG channel - PMC [pmc.ncbi.nlm.nih.gov]
- 28. fda.gov [fda.gov]
- 29. researchgate.net [researchgate.net]
- 30. AB016. A double-blind, placebo-controlled, phase 2 trial of a novel toll-like receptor 7/8/9 antagonist (IMO-8400) in dermatomyositis - Kim - Annals of Translational Medicine [atm.amegroups.org]
- 31. Sequence-dependent off-target inhibition of TLR7/8 sensing by synthetic microRNA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of E6446 and Pan-TLR Inhibitors in Modulating Immune Responses
A deep dive into the targeted inhibition of Toll-like receptors (TLRs) reveals a strategic bifurcation in therapeutic approaches: the precision of specific inhibitors like E6446 versus the broad-spectrum activity of pan-TLR inhibitors. This guide provides a comparative analysis of these two strategies, supported by experimental data, to inform researchers and drug development professionals in the field of immunology and inflammation.
Toll-like receptors are a cornerstone of the innate immune system, recognizing molecular patterns associated with pathogens and cellular damage to initiate inflammatory responses.[1][2] While crucial for host defense, dysregulated TLR signaling contributes to a variety of inflammatory and autoimmune diseases, making TLRs attractive therapeutic targets.[3][4] This has led to the development of TLR inhibitors, which can be broadly categorized into specific inhibitors, such as this compound that targets TLR7 and TLR9, and pan-TLR inhibitors that modulate signaling across multiple TLRs.
This compound: A Selective Inhibitor of Endosomal TLRs
This compound is a small molecule inhibitor that potently and selectively targets the endosomal TLRs, TLR7 and TLR9.[5][6][7] These receptors are responsible for sensing viral single-stranded RNA and microbial DNA, respectively. The mechanism of action for this compound is not a direct binding to the receptors themselves but rather a dual property of weak interaction with nucleic acids and high accumulation in the acidic intracellular compartments where TLR7 and TLR9 are located.[5][6][8] This accumulation allows this compound to interfere with the binding of nucleic acid ligands to their respective TLRs, thereby preventing downstream signaling.[5][6]
Pan-TLR Inhibitors: A Broad-Spectrum Approach
In contrast to the targeted approach of this compound, pan-TLR inhibitors are designed to block signaling pathways common to multiple TLRs.[3] This can be achieved by targeting central adapter proteins, such as Myeloid differentiation primary response 88 (MyD88), which is crucial for the signaling of most TLRs.[3] For instance, the experimental compound methyl-piperidino-pyrazole (B8055926) (MPP) has been shown to target the TIR domain of MyD88, thereby preventing its dimerization and inhibiting downstream signaling cascades.[3] This broad inhibition can be advantageous in complex inflammatory conditions where multiple TLRs may be activated.
Comparative Performance: this compound vs. Pan-TLR Inhibitor
The differential targeting strategies of this compound and pan-TLR inhibitors result in distinct biological outcomes. The following tables summarize the key comparative data.
Table 1: Mechanism of Action and Target Specificity
| Feature | This compound | Pan-TLR Inhibitor (e.g., targeting MyD88) |
| Primary Targets | TLR7 and TLR9[5][6][7] | Multiple TLRs (e.g., TLR2, TLR4, TLR5, TLR7, TLR9)[3] |
| Molecular Mechanism | Accumulates in endosomes and interferes with nucleic acid binding to TLR7/9[5][6][8] | Binds to a common downstream signaling molecule, such as the TIR domain of MyD88, preventing signal transduction[3] |
| IC50 Values | TLR9: ~0.01 µM, TLR7: ~1.78 µM, Weak activity against TLR4 (IC50 = 10.58 µM)[9][10] | Varies by compound; aims for broad potency across multiple TLR pathways[3] |
Table 2: In Vitro Efficacy - Inhibition of Cytokine Production
| TLR Ligand (Target) | Cytokine | This compound Inhibition | Pan-TLR Inhibitor Inhibition |
| CpG ODN (TLR9) | IL-6, IFN-α | Potent inhibition[9][10] | Potent inhibition[3] |
| R848 (TLR7/8) | IL-6, TNF-α | Moderate inhibition[9] | Potent inhibition[3] |
| LPS (TLR4) | TNF-α, IL-1β | Weak to no inhibition[9][10] | Potent inhibition[3] |
| Pam3CSK4 (TLR2/1) | TNF-α | No significant inhibition | Potent inhibition[3] |
Table 3: Summary of In Vivo Experimental Data
| Animal Model | Key Findings with this compound | Key Findings with Pan-TLR Inhibitor |
| Mouse Lupus Model | Slowed development of anti-nuclear antibodies and had a modest effect on anti-dsDNA titers.[5][6] Dose-dependently suppressed the development of ANAs.[9] | Generally expected to reduce overall inflammation and autoantibody production due to broad TLR blockade. |
| Mouse Sepsis Model (LPS-induced) | Limited efficacy due to weak TLR4 inhibition.[9] | An analog of the pan-TLR inhibitor MPP protected mice against LPS-mediated TNFα release.[3] |
| Rodent Malaria Model | Prevented hyperresponsiveness of TLRs and LPS-induced septic shock.[9] | Not specifically reported, but broad anti-inflammatory effects would be anticipated. |
| Rat Pulmonary Hypertension Model | Increased survival and reduced right ventricular systolic pressure and hypertrophy.[11] | Not reported. |
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams depict the signaling pathways, inhibitor mechanisms, and a typical experimental workflow.
Caption: this compound mechanism of action.
Caption: Pan-TLR inhibitor mechanism.
Caption: In vitro cytokine assay workflow.
Detailed Experimental Protocols
In Vitro Cytokine Inhibition Assay
-
Cell Isolation and Culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Plate the cells at a density of 2 x 10^5 cells/well in a 96-well flat-bottom plate.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and a pan-TLR inhibitor in the culture medium.
-
Add the inhibitors to the respective wells and pre-incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.[5]
-
-
TLR Stimulation:
-
Prepare solutions of TLR ligands: CpG ODN 2216 for TLR9, R848 for TLR7/8, and LPS for TLR4.
-
Add the ligands to the wells to achieve a final concentration known to induce a robust cytokine response. Include vehicle-only and unstimulated controls.
-
-
Incubation and Sample Collection:
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plates and carefully collect the cell-free supernatants.
-
-
Cytokine Measurement:
-
Measure the concentrations of cytokines such as IL-6, TNF-α, and IFN-α in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the ligand-only control.
-
Determine the half-maximal inhibitory concentration (IC50) values by fitting the data to a four-parameter logistic curve using appropriate software.
-
In Vivo Mouse Model of Lupus
-
Animal Model:
-
Use a spontaneous mouse model of lupus, such as the MRL/lpr or NZB/W F1 strains, which develop autoimmune disease characteristics resembling human systemic lupus erythematosus (SLE).
-
-
Inhibitor Administration:
-
Prepare this compound for oral administration (p.o.) at doses such as 20 mg/kg and 60 mg/kg.[9]
-
Administer the inhibitor or vehicle control to the mice daily, starting at an age before significant disease onset.
-
-
Monitoring and Sample Collection:
-
Monitor the mice weekly for signs of disease progression, such as proteinuria.
-
Collect blood samples periodically via retro-orbital or tail vein bleeding to obtain serum.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect spleen and kidney tissues.
-
Measure serum levels of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies using ELISA.
-
Analyze kidney tissue for signs of glomerulonephritis via histopathology.
-
Assess immune cell populations in the spleen using flow cytometry.
-
-
Data Analysis:
-
Compare the measured parameters between the vehicle-treated and inhibitor-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
The choice between a specific TLR inhibitor like this compound and a pan-TLR inhibitor depends heavily on the therapeutic context. This compound offers a targeted approach, ideal for diseases where TLR7 and TLR9 are the primary drivers, potentially minimizing off-target effects and preserving the function of other TLRs important for anti-pathogen immunity. In contrast, pan-TLR inhibitors provide a broad anti-inflammatory effect that may be beneficial in complex diseases with multiple inflammatory triggers. However, this broad inhibition also carries a higher theoretical risk of immunosuppression. The detailed experimental data and protocols provided in this guide offer a framework for researchers to further evaluate and compare these distinct therapeutic strategies in the pursuit of novel treatments for inflammatory and autoimmune diseases.
References
- 1. invivogen.com [invivogen.com]
- 2. What are TLR modulators and how do they work? [synapse.patsnap.com]
- 3. Identification of Toll-like receptor signaling inhibitors based on selective activation of hierarchically acting signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of Toll-Like Receptor Signaling as a Promising Therapy for Inflammatory Diseases: A Journey from Molecular to Nano Therapeutics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Recent Advances on Small-Molecule Antagonists Targeting TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound dihydrochloride | TLR7/TLR9 inhibitor | Probechem Biochemicals [probechem.com]
- 11. caymanchem.com [caymanchem.com]
Comparative Efficacy of E6446 and its Analogs as TLR7/9 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Toll-like receptor (TLR) 7 and 9 antagonist E6446 and its analogs. The information is compiled from publicly available research to assist in drug development and scientific investigation. This document summarizes key efficacy data, details relevant experimental protocols, and visualizes important pathways and workflows.
Introduction to this compound and its Analogs
This compound is a small molecule inhibitor of Toll-like receptor 7 (TLR7) and Toll-like receptor 9 (TLR9), which are key mediators of the innate immune response.[1][2][3] These receptors are implicated in the pathogenesis of various autoimmune diseases, making them attractive therapeutic targets. This compound and its analogs, such as AT791, are benzoxazole (B165842) derivatives that function by accumulating in acidic intracellular compartments where TLR7 and TLR9 are located, thereby interfering with their signaling.[4] Another well-known inhibitor of these receptors is hydroxychloroquine, which acts through a similar mechanism of endosomal alkalinization.[4][5]
Quantitative Efficacy Comparison
The following tables summarize the in vitro inhibitory potency (IC50) of this compound and its key analog, AT791, against TLR7 and TLR9. It is important to note that the data are compiled from different sources and experimental conditions may vary.
Table 1: Inhibitory Activity (IC50) Against Human TLR9
| Compound | Cell Line | Agonist | IC50 (µM) | Reference |
| This compound | HEK-TLR9 | Oligo 2006 | 0.01 | [1] |
| This compound | Human PBMCs | Oligo 2216 | 0.23 | [1] |
| AT791 | HEK:TLR9 | DNA | 0.04 | [2] |
Table 2: Inhibitory Activity (IC50) Against Human TLR7
| Compound | Cell Line | Agonist | IC50 (µM) | Reference |
| This compound | HEK:TLR7 | R848 | >10 | [1] |
| AT791 | HEK:TLR7 | R848 | 3.33 | [2] |
Table 3: Comparative Inhibitory Activity of this compound and Analogs
| Compound | Target | Cell Line | Agonist | IC50 (µM) |
| This compound | TLR9 | HEK-Blue™ hTLR9 | CpG ODN 2006 | ~0.01 |
| TLR7 | HEK-Blue™ hTLR7 | R848 | >10 | |
| AT791 | TLR9 | HEK-Blue™ hTLR9 | CpG ODN 2006 | ~0.04 |
| TLR7 | HEK-Blue™ hTLR7 | R848 | ~3.3 | |
| Hydroxychloroquine | TLR9/7 | Various | Various | Generally in the low µM range, but mechanism is indirect |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for this compound and its analogs in inhibiting TLR7 and TLR9 signaling.
Caption: Mechanism of TLR7/9 inhibition by this compound and its analogs.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
TLR Activation Reporter Assay (HEK-Blue™ Cells)
This protocol describes the use of HEK-Blue™ hTLR7 or hTLR9 reporter cell lines (InvivoGen) to quantify the inhibitory activity of test compounds. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR7 or hTLR9 cells
-
HEK-Blue™ Detection medium (InvivoGen)
-
Complete DMEM (supplemented with 10% FBS, 1% Pen-Strep, and selection antibiotics)
-
TLR7 agonist (e.g., R848) or TLR9 agonist (e.g., CpG ODN 2006)
-
Test compounds (this compound and analogs)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ cells in complete DMEM. On the day of the assay, wash cells with PBS and resuspend in HEK-Blue™ Detection medium to a concentration of 2.8 x 10^5 cells/mL.
-
Compound Preparation: Prepare a serial dilution of the test compounds in HEK-Blue™ Detection medium.
-
Assay Plate Setup:
-
Add 20 µL of each compound dilution to the appropriate wells of a 96-well plate.
-
Add 20 µL of the appropriate TLR agonist to each well (except for the unstimulated control wells). The final concentration of the agonist should be at its EC50.
-
Add 160 µL of the cell suspension to each well.
-
Include wells for "cells + agonist" (positive control) and "cells only" (negative control).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Data Acquisition: Measure the absorbance of the supernatant at 620-655 nm using a spectrophotometer. The SEAP activity is proportional to the color change of the medium.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.
Caption: Workflow for the TLR activation reporter assay.
Cytokine Inhibition Assay (Bone Marrow-Derived Dendritic Cells)
This protocol outlines the procedure for measuring the inhibition of CpG-induced IL-6 production in mouse bone marrow-derived dendritic cells (BMDCs).
Materials:
-
Bone marrow cells from C57BL/6 mice
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Pen-Strep, 2-mercaptoethanol)
-
Recombinant mouse GM-CSF
-
CpG ODN 1826 (TLR9 agonist)
-
Test compounds (this compound and analogs)
-
96-well flat-bottom cell culture plates
-
Mouse IL-6 ELISA kit
-
CO2 incubator
Procedure:
-
Generation of BMDCs:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in complete RPMI 1640 medium supplemented with 20 ng/mL of recombinant mouse GM-CSF.
-
On day 3, add fresh complete medium with GM-CSF.
-
On day 6, collect the non-adherent and loosely adherent cells, which are the differentiated BMDCs.
-
-
Assay Setup:
-
Plate the BMDCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-incubate the cells with various concentrations of the test compounds for 1 hour at 37°C.
-
Stimulate the cells with CpG ODN 1826 (1 µM final concentration).
-
Include wells for "cells + CpG" (positive control) and "cells only" (negative control).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatants and measure the concentration of IL-6 using a commercially available mouse IL-6 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the percent inhibition of IL-6 production for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.
Caption: Workflow for the cytokine inhibition assay.
Conclusion
This compound and its analog AT791 are potent inhibitors of TLR9, with this compound demonstrating slightly higher potency in some reported assays. Both compounds are less effective against TLR7, indicating a degree of selectivity. The provided experimental protocols offer a framework for the in-house evaluation and comparison of these and other novel TLR7/9 inhibitors. Further structure-activity relationship studies on the benzoxazole scaffold may lead to the development of even more potent and selective TLR antagonists.
References
- 1. Generation of Mouse Bone Marrow-Derived Dendritic Cells (BM-DCs) [bio-protocol.org]
- 2. In Vitro Bone Marrow–Derived Dendritic Cells (BMDC) Generation for Antigen Presentation Assay [bio-protocol.org]
- 3. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
Validating the Anti-inflammatory Effects of E6446 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of E6446, a potent Toll-like receptor 7 and 9 (TLR7/9) antagonist, with the well-established corticosteroid, dexamethasone (B1670325). The following sections present a summary of their mechanisms of action, comparative data in relevant in vivo models, detailed experimental protocols, and visualizations of the signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the activation of TLR7 and TLR9. These endosomal receptors recognize nucleic acids, and their activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. This compound is believed to accumulate in the acidic environment of endosomes, where it interferes with the binding of single-stranded RNA to TLR7 and CpG DNA to TLR9.[1] This blockade of TLR7/9 signaling ultimately suppresses the downstream inflammatory response.
Dexamethasone, a synthetic glucocorticoid, acts through a different mechanism. It binds to the cytosolic glucocorticoid receptor (GR), leading to the translocation of the receptor-ligand complex into the nucleus.[2][3] Once in the nucleus, the complex modulates gene expression by either transactivating anti-inflammatory genes or transrepressing pro-inflammatory transcription factors, such as NF-κB. This results in a broad suppression of the inflammatory response, including the reduced production of multiple inflammatory cytokines and mediators.[2][4]
Comparative In Vivo Anti-inflammatory Effects
To provide a comparative assessment, this guide focuses on two standard and widely used in vivo models of acute inflammation: lipopolysaccharide (LPS)-induced endotoxemia and carrageenan-induced paw edema.
LPS-Induced Endotoxemia
This model mimics the systemic inflammatory response seen in sepsis. LPS, a component of the outer membrane of Gram-negative bacteria, activates TLR4, leading to a robust release of pro-inflammatory cytokines.
Data Summary: this compound vs. Dexamethasone in LPS-Induced Endotoxemia
| Compound | Dose | Animal Model | Key Findings | Reference |
| This compound | Data not publicly available in this model. | - | - | - |
| Dexamethasone | 5 mg/kg | Mice | Significantly reduced serum levels of TNF-α and IL-6 at 3 hours post-LPS injection.[5][6] | [5][6] |
| 1 mg/kg | Rats | Significantly decreased the expression of COX-2 and iNOS in inflamed paw tissue. | [7] |
Carrageenan-Induced Paw Edema
This localized model of acute inflammation is characterized by paw swelling (edema) resulting from the release of inflammatory mediators.
Data Summary: this compound vs. Dexamethasone in Carrageenan-Induced Paw Edema
| Compound | Dose | Animal Model | Key Findings | Reference |
| This compound | Data not publicly available in this model. | - | - | - |
| Dexamethasone | 0.1, 0.3, and 1 mg/kg | Rats | Dose-dependent reduction in paw volume at 4 and 5 hours post-carrageenan injection.[8] | [8] |
| 6.0 mg/kg | Rats | Significantly inhibited the development of paw edema from 2 to 6 hours post-injection.[9] | [9] |
Note: The absence of publicly available data for this compound in the carrageenan-induced paw edema model prevents a direct quantitative comparison with dexamethasone. This model is heavily influenced by mediators downstream of various signaling pathways, where a broad-acting agent like dexamethasone is expected to be highly effective.
Experimental Protocols
LPS-Induced Endotoxemia in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with a 12-hour light/dark cycle and free access to food and water.
-
Treatment:
-
Vehicle group: Administered with the vehicle control (e.g., saline or DMSO solution) intraperitoneally (i.p.).
-
LPS group: Injected i.p. with LPS from Escherichia coli O111:B4 at a dose of 2 mg/kg body weight.[10]
-
Treatment group (Dexamethasone): Administered i.p. with dexamethasone at the desired dose (e.g., 5 mg/kg) 30 minutes to 1 hour prior to LPS injection.[5][11]
-
-
Sample Collection: At specified time points (e.g., 1.5, 3, 6, 12, 24 hours) post-LPS injection, blood is collected via cardiac puncture under anesthesia.[5][6][11]
-
Cytokine Analysis: Serum is separated by centrifugation, and the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using ELISA or multiplex bead assays.[5][6]
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Treatment:
-
Induction of Edema: A 1% w/v solution of lambda-carrageenan in sterile saline is prepared. 0.1 mL of the carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[12][13][14] The left hind paw can be injected with saline as a control.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after injection (e.g., 1, 2, 3, 4, 5, and 24 hours).[12][15][16]
-
Calculation of Edema and Inhibition:
-
The increase in paw volume is calculated as the difference between the post-injection and baseline measurements.
-
The percentage of inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits TLR7/9 signaling.
Caption: Dexamethasone's genomic mechanism.
Caption: LPS-induced endotoxemia workflow.
Caption: Carrageenan-induced paw edema workflow.
References
- 1. Novel small molecule inhibitors of TLR7 and TLR9: mechanism of action and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High dexamethasone concentration prevents stimulatory effects of TNF-alpha and LPS on IL-6 secretion from the precursors of human muscle regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 14. inotiv.com [inotiv.com]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of E6446's Effect on SCD1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stearoyl-CoA desaturase 1 (SCD1) inhibitor E6446 with other known SCD1 inhibitors. The information presented herein is supported by experimental data from publicly available scientific literature to assist researchers in evaluating its potential for preclinical studies.
Executive Summary
This compound is a recently identified, potent inhibitor of SCD1, an enzyme pivotal in the biosynthesis of monounsaturated fatty acids.[1][2] Research indicates that this compound effectively suppresses SCD1 activity, leading to the inhibition of adipogenic differentiation and hepatic lipogenesis.[1][2][3] Its mechanism of action is primarily through the SCD1-ATF3 signaling pathway.[1][2] This guide compares the in vitro efficacy of this compound with other established SCD1 inhibitors and provides detailed experimental protocols for independent verification of its effects.
Comparative Efficacy of SCD1 Inhibitors
The inhibitory potency of this compound against SCD1 has been quantified and compared to other well-characterized inhibitors. The available data, primarily IC50 and KD values, are summarized in the table below. It is important to note that experimental conditions can vary between studies, potentially affecting direct comparability.
| Inhibitor | Target Species | Assay Type | IC50 | KD | Reference |
| This compound | Human | Not Specified | 0.98 µM | 4.61 µM | [4],[1][2] |
| A939572 | Human | Not Specified | 2.8 µM | - | [4] |
| A939572 | Human | Enzymatic | 37 nM | - | [5][6][7] |
| A939572 | Mouse | Enzymatic | <4 nM | - | [6][7] |
| MF-438 | Rat | Enzymatic | 2.3 nM | - | [5] |
| CAY10566 | Human | Enzymatic | 26 nM | - | [5][8] |
| CAY10566 | Mouse | Enzymatic | 4.5 nM | - | [5][8] |
| CVT-11127 | Rat | Microsomal | 210 nM | - | [5] |
| CVT-11127 | Human (HepG2) | Cellular | 410 nM | - | [5] |
| MK-8245 | Human | Enzymatic | 1 nM | - | [5][6] |
| T-3764518 | Human | Binding | 4.7 nM | - | [5][6] |
| SSI-4 | Not Specified | Enzymatic | 1.9 nM | - | [5] |
Signaling Pathway Analysis
This compound exerts its biological effects primarily through the inhibition of the SCD1-ATF3 signaling pathway. SCD1 inhibition leads to downstream effects on gene expression related to lipid metabolism. The following diagram illustrates the proposed mechanism.
SCD1 is also implicated in other critical signaling pathways, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways, which are often dysregulated in cancer. The inhibition of SCD1 can therefore have broader effects on cellular metabolism and proliferation.
Experimental Protocols
To facilitate the independent verification of this compound's effects, detailed protocols for key experiments are provided below.
In Vitro SCD1 Enzymatic Inhibition Assay
This assay directly measures the inhibitory effect of a compound on SCD1 enzymatic activity.
Workflow:
Methodology:
-
Microsome Preparation: Isolate microsomes from a cell line or tissue expressing SCD1 (e.g., HepG2 cells, mouse liver).
-
Reaction Mixture: Prepare a reaction buffer containing a source of reducing equivalents (e.g., NADPH).
-
Incubation: In a multi-well plate, combine the microsomes, radiolabeled substrate (e.g., [14C]stearoyl-CoA), and varying concentrations of this compound or vehicle control.
-
Reaction Termination: Stop the reaction after a defined incubation period (e.g., 15-30 minutes at 37°C) by adding a strong acid or organic solvent.
-
Lipid Extraction: Extract the total lipids from the reaction mixture using a method like the Folch procedure.
-
Fatty Acid Separation: Saponify the lipids and separate the resulting fatty acids (stearic and oleic acid) using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification: Quantify the amount of radiolabeled stearic acid and oleic acid using a radioisotope detector.
-
Data Analysis: Calculate the percentage of SCD1 activity inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Cellular Adipogenic Differentiation Assay
This assay assesses the impact of this compound on the differentiation of preadipocytes into mature adipocytes.
Methodology:
-
Cell Culture: Culture preadipocyte cells (e.g., 3T3-L1 or OP9) to confluence in a multi-well plate.
-
Induction of Differentiation: Induce adipogenic differentiation by treating the cells with a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Treatment: Concurrently treat the cells with varying concentrations of this compound or vehicle control.
-
Media Changes: Replace the differentiation medium containing this compound or vehicle every 2-3 days for a period of 7-10 days.
-
Oil Red O Staining: After the differentiation period, fix the cells and stain for lipid droplet accumulation using Oil Red O solution.
-
Quantification:
-
Microscopy: Visualize and capture images of the stained cells to qualitatively assess the degree of differentiation.
-
Spectrophotometry: Elute the Oil Red O stain from the cells using isopropanol (B130326) and measure the absorbance at a specific wavelength (e.g., 510 nm) to quantify the amount of lipid accumulation.
-
Hepatic Lipogenesis Assay in AML12 Cells
This assay measures the effect of this compound on the synthesis of new lipids in a liver cell line.
Methodology:
-
Cell Culture: Culture AML12 hepatocytes in a multi-well plate.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours). A positive control for lipogenesis induction, such as high glucose or a combination of palmitic and oleic acid, can be included.
-
Lipid Quantification:
-
Triglyceride Assay: Lyse the cells and measure the intracellular triglyceride content using a commercially available colorimetric or fluorometric assay kit.
-
BODIPY Staining: Fix the cells and stain with BODIPY 493/503, a fluorescent dye that specifically stains neutral lipids.
-
-
Data Analysis: Quantify the triglyceride levels or the fluorescence intensity from BODIPY staining and compare the results between this compound-treated and vehicle-treated cells.
Conclusion
This compound has emerged as a potent inhibitor of SCD1 with demonstrated efficacy in cellular models of adipogenesis and hepatic lipogenesis. Its performance, as indicated by its low micromolar IC50 and KD values, positions it as a valuable research tool for investigating the roles of SCD1 in metabolic diseases and cancer. The provided experimental protocols offer a framework for the independent validation of these findings and further exploration of this compound's therapeutic potential. As with any comparative analysis, researchers are encouraged to consider the specific experimental contexts when evaluating the relative potencies of different SCD1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 5. Stearoyl-CoA Desaturase (SCD) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. abmole.com [abmole.com]
- 7. Stearoyl-CoA Desaturase (SCD) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Dual-Action Inhibitor E6446: A Head-to-Head Comparison with a Specific SCD1 Inhibitor, A939572
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of E6446, a novel dual inhibitor of Toll-like receptor 7/9 (TLR7/9) and Stearoyl-CoA Desaturase 1 (SCD1), with the well-characterized, specific SCD1 inhibitor, A939572. This guide synthesizes available preclinical data to objectively evaluate their respective and comparative performances.
This compound has emerged as a molecule of interest due to its unique dual-inhibitory function, targeting both inflammatory signaling pathways through TLR7 and TLR9, and lipid metabolism via SCD1.[1][2] A939572, a potent and selective SCD1 inhibitor, serves as a critical benchmark for evaluating the SCD1-specific activities of this compound.[3][4][5] This comparison will delve into their mechanisms of action, quantitative performance in various assays, and outcomes in preclinical models, providing a comprehensive resource for researchers in oncology, metabolic diseases, and immunology.
Quantitative Performance Analysis
The following tables summarize the available quantitative data for this compound and A939572, offering a side-by-side comparison of their inhibitory activities.
Table 1: Comparative Inhibitory Activities of this compound and A939572
| Target | Parameter | This compound | A939572 |
| SCD1 | IC50 (SCD1 potency) | 0.98 µM[6] | 2.8 µM[6] |
| Kd (Binding Affinity with SCD1) | 4.61 µM[6] | 11.65 µM[6] | |
| TLR9 | IC50 (HEK-Blue™ hTLR9 cells) | 0.01 µM | Not Reported |
| TLR7 | IC50 (HEK-Blue™ hTLR7 cells) | 1.78 µM | Not Reported |
| Cellular SCD1 Activity | Desaturation Index (18:1/18:0) | Dose-dependent reduction in vivo | Dose-dependent reduction in vivo[5] |
| Cell Proliferation (Cancer) | IC50 (Renal Carcinoma Cells) | Not Reported | 6-65 nM[3] |
Table 2: Comparative In Vivo Efficacy in a NAFLD Mouse Model
| Parameter | This compound Treatment | A939572 Treatment |
| Adipogenic Differentiation | More significant reduction in marker genes (Pparg, Fasn, Fabp4, C/ebpα) and lipid droplets[6] | Less effective than this compound[6] |
| Hepatic Lipogenesis | More significant reduction in TG content and lipogenesis-related gene expression[6] | Less effective than this compound[6] |
| Hepatocyte Lipotoxicity | Significantly inhibited free fatty acid-induced lipotoxicity[6] | No significant inhibition of lipotoxicity[6] |
Mechanism of Action and Signaling Pathways
This compound exhibits a dual mechanism of action. As a TLR7 and TLR9 inhibitor, it interferes with the MyD88-dependent signaling pathway, which is crucial for the production of type I interferons and other pro-inflammatory cytokines.[7][8] This action is particularly relevant in autoimmune diseases and certain cancers where TLR7/9 signaling is implicated.
Simultaneously, this compound inhibits SCD1, the rate-limiting enzyme in the conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs).[1][2] This inhibition leads to an accumulation of SFAs, which can induce endoplasmic reticulum (ER) stress and apoptosis in cancer cells. The SCD1-inhibitory function of this compound is mediated through the SCD1-ATF3 signaling axis, which plays a role in adipogenic differentiation and hepatic lipogenesis.[1][2]
A939572 functions as a specific and potent inhibitor of SCD1.[3][4][5] Its mechanism of action is centered on the disruption of lipid metabolism by blocking the synthesis of MUFAs. This leads to altered membrane fluidity, induction of ER stress, and subsequent apoptosis in cancer cells.[9] The Wnt/β-catenin signaling pathway has also been shown to be modulated by SCD1 inhibition.[10][11]
References
- 1. Targeted Lipidomic Analysis of Myoblasts by GC-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of E6446 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published experimental results for E6446, a small molecule inhibitor of Toll-like receptor 7 (TLR7) and TLR9. We will delve into the quantitative data from key preclinical studies, outline the experimental protocols to assess reproducibility, and compare its performance with relevant alternatives.
Executive Summary
This compound has demonstrated efficacy in various preclinical models of autoimmune and inflammatory diseases by inhibiting TLR7 and TLR9 signaling. Published studies have shown its ability to reduce inflammatory markers and ameliorate disease phenotypes in models of lupus, pulmonary hypertension, and heart failure. This guide aims to provide an objective analysis of these findings to aid researchers in evaluating the reproducibility and potential of this compound.
Mechanism of Action
This compound is a potent antagonist of TLR7 and TLR9.[1] Its mechanism involves accumulating in acidic intracellular compartments where these receptors are located and interfering with their signaling.[1] This dual antagonism is believed to be the basis for its therapeutic effects in diseases driven by the activation of these nucleic acid-sensing TLRs.
Quantitative Data Summary
The following tables summarize the key quantitative findings from published studies on this compound and its comparators.
In Vitro TLR Inhibition
| Compound | Target | Assay | IC50 | Source |
| This compound | Human TLR9 | CpG-induced SEAP reporter in HEK293 cells | 1.78 µM | Lamphier et al., 2014 |
| Human TLR7 | R848-induced SEAP reporter in HEK293 cells | 0.01 µM | Lamphier et al., 2014 | |
| Human TLR4 | LPS-induced SEAP reporter in HEK293 cells | 10.58 µM | Lamphier et al., 2014 | |
| AT791 | Human TLR9 | CpG-induced SEAP reporter in HEK293 cells | 3.33 µM | Lamphier et al., 2014 |
| Human TLR7 | R848-induced SEAP reporter in HEK293 cells | 0.04 µM | Lamphier et al., 2014 |
In Vivo Efficacy in Disease Models
Lupus (MRL/lpr Mouse Model)
| Treatment | Parameter | Result | Source |
| This compound | Anti-nuclear antibody (ANA) development | Slowed development | Lamphier et al., 2014 |
| Anti-dsDNA antibody titers | Modest effect | Lamphier et al., 2014 | |
| Proteinuria | No observable impact | Lamphier et al., 2014 | |
| Mortality | No observable impact | Lamphier et al., 2014 |
Pulmonary Hypertension (Monocrotaline Rat Model)
| Treatment | Parameter | Result | Source |
| This compound | Medial wall thickness of pulmonary arteries | Significantly ameliorated | Ishikawa et al., 2021 |
| Accumulation of CD68+ macrophages | Significantly reduced | Ishikawa et al., 2021 | |
| Lung IL-6 mRNA levels | Almost completely inhibited | Ishikawa et al., 2021 | |
| Chloroquine (B1663885) | Medial wall thickness of pulmonary arteries | Significantly ameliorated | Ishikawa et al., 2021 |
| Accumulation of CD68+ macrophages | Significantly reduced | Ishikawa et al., 2021 | |
| Lung IL-6 mRNA levels | Significantly and almost completely inhibited | Ishikawa et al., 2021 |
Heart Failure (Transverse Aortic Constriction Mouse Model)
| Treatment | Parameter | Result | Source |
| This compound (preventative) | Left ventricular dilatation | Prevented development | Ueda et al., 2019 |
| Cardiac dysfunction | Prevented development | Ueda et al., 2019 | |
| Cardiac fibrosis and inflammation | Prevented development | Ueda et al., 2019 | |
| This compound (therapeutic) | Progression of cardiac remodeling | Slowed progression | Ueda et al., 2019 |
Experimental Protocols
To facilitate the reproducibility of these findings, detailed methodologies for key experiments are provided below.
In Vitro TLR7/9 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TLR7 and TLR9 signaling.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing human TLR7 or TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter are cultured in appropriate media.
-
Compound Treatment: Cells are plated in 96-well plates and pre-incubated with various concentrations of the test compound (e.g., this compound, AT791) for 1 hour.
-
TLR Agonist Stimulation: Cells are then stimulated with a TLR7 agonist (e.g., R848) or a TLR9 agonist (e.g., CpG oligodeoxynucleotides) for 24 hours.
-
SEAP Reporter Assay: The cell culture supernatant is collected, and SEAP activity is measured using a colorimetric substrate.
-
Data Analysis: The percentage of inhibition is calculated relative to vehicle-treated controls, and the IC50 value is determined by non-linear regression analysis.
CpG-Induced IL-6 Production in Mouse Splenocytes
Objective: To assess the in vitro efficacy of a test compound in inhibiting TLR9-mediated cytokine production.
Methodology:
-
Splenocyte Isolation: Spleens are harvested from mice, and single-cell suspensions are prepared. Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in culture medium.
-
Compound Treatment: Splenocytes are plated in 96-well plates and pre-treated with the test compound for 1 hour.
-
CpG Stimulation: Cells are then stimulated with a TLR9 agonist, such as CpG DNA, for 24-48 hours.
-
Cytokine Measurement: The concentration of IL-6 in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibition of IL-6 production by the test compound is calculated relative to the vehicle-treated, CpG-stimulated control.
Monocrotaline-Induced Pulmonary Hypertension in Rats
Objective: To evaluate the in vivo efficacy of a test compound in a rat model of pulmonary hypertension.
Methodology:
-
Disease Induction: Male rats receive a single subcutaneous injection of monocrotaline (B1676716) (MCT) to induce pulmonary hypertension.
-
Compound Administration: The test compound (e.g., this compound, chloroquine) or vehicle is administered daily via oral gavage, starting from the day of MCT injection (preventative model) or after the establishment of the disease (therapeutic model).
-
Hemodynamic Assessment: After a defined period (e.g., 3-4 weeks), right ventricular systolic pressure (RVSP) is measured via right heart catheterization.
-
Histological Analysis: Lungs and hearts are harvested for histological examination. Pulmonary artery remodeling (e.g., medial wall thickness) and right ventricular hypertrophy are assessed.
-
Inflammatory Marker Analysis: Lung tissue can be analyzed for the expression of inflammatory markers (e.g., IL-6) by quantitative PCR or immunohistochemistry.
Transverse Aortic Constriction (TAC)-Induced Heart Failure in Mice
Objective: To assess the efficacy of a test compound in a mouse model of pressure overload-induced heart failure.
Methodology:
-
Surgical Procedure: Anesthesia is induced in mice, and a minimally invasive surgery is performed to place a ligature around the transverse aorta to create a partial constriction, leading to pressure overload on the left ventricle.
-
Compound Administration: The test compound (e.g., this compound) is administered, for example, via oral gavage, either before the TAC surgery (preventative) or at a specific time point after the surgery (therapeutic).
-
Echocardiography: Cardiac function and dimensions (e.g., left ventricular ejection fraction, left ventricular internal dimension) are monitored non-invasively by echocardiography at baseline and at various time points post-TAC.
-
Histological and Molecular Analysis: At the end of the study, hearts are collected for histological analysis of fibrosis and hypertrophy, and for molecular analysis of inflammatory and fibrotic markers.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits TLR7 and TLR9 signaling in the endosome.
Caption: Workflow for in vivo evaluation in a pulmonary hypertension model.
Comparison with Alternatives
AT791
AT791 is another small molecule inhibitor of TLR7 and TLR9, structurally related to this compound.[1] The in vitro data from Lamphier et al. (2014) suggests that AT791 is also a potent dual inhibitor, with IC50 values in a similar range to this compound for TLR7 and TLR9. Further head-to-head in vivo studies are needed to fully compare their efficacy and pharmacokinetic profiles.
Hydroxychloroquine (B89500)/Chloroquine
Hydroxychloroquine and chloroquine are established drugs used in the treatment of autoimmune diseases like lupus and rheumatoid arthritis. Their mechanism of action is also thought to involve the inhibition of endosomal TLR signaling by increasing the pH of these compartments.[2] The study by Ishikawa et al. (2021) showed that both this compound and chloroquine could ameliorate pulmonary hypertension in a rat model, suggesting a similar therapeutic potential in this context.[3] However, this compound may offer a more specific mechanism of TLR7/9 inhibition compared to the broader effects of hydroxychloroquine on lysosomal function.
Reproducibility and Future Directions
The experimental results for this compound presented in the key publications by Lamphier et al., Ishikawa et al., and Ueda et al. demonstrate a consistent pattern of efficacy in relevant preclinical models. The quantitative data, while variable between models as expected, points towards a reproducible biological effect of TLR7/9 inhibition.
To further strengthen the reproducibility of these findings, independent replication of these studies would be beneficial. Head-to-head comparative studies with other TLR7/9 inhibitors and standard-of-care agents in various disease models will be crucial to fully understand the therapeutic potential of this compound. Future research should also focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound to optimize its therapeutic window.
References
Safety Operating Guide
Navigating the Safe Handling and Disposal of E6446: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper management of potent, biologically active compounds like E6446 is paramount to ensuring laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling and disposal of this compound, a dual antagonist of Toll-like receptor 7 (TLR7) and TLR9. Adherence to these procedural guidelines is critical for minimizing risk and maintaining a safe research environment.
Immediate Safety and Handling Protocols
This compound should be handled with care, following standard laboratory procedures for potent small molecules. The following personal protective equipment (PPE) and handling guidelines are mandatory to prevent accidental exposure.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should be conducted before handling this compound. At a minimum, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. It is advisable to double-glove, especially when handling concentrated solutions.
-
Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of contamination, a disposable gown is recommended.
-
Respiratory Protection: For procedures that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a chemical fume hood.
Handling Procedures
-
Designated Work Area: All work with solid this compound and its concentrated solutions should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. Due to its limited aqueous solubility, this compound is often dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[1][2] Handle these solutions with the same level of precaution as the solid compound.
-
Spill Management: In the event of a spill, decontaminate the area using an appropriate method as determined by your institution's safety office. Absorb liquid spills with an inert material and collect all contaminated materials in a sealed container for proper disposal.
Operational and Disposal Plan
A clear and concise plan for the use and disposal of this compound is crucial for maintaining a safe and compliant laboratory.
Storage
This compound solid is typically stored at -20°C for long-term stability.[3] Stock solutions in solvents like DMSO should be aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional, local, and national regulations.
-
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound, as well as contaminated consumables (e.g., pipette tips, tubes, gloves, bench paper), must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.
-
Decontamination: Reusable glassware and work surfaces should be decontaminated after use. Consult your institution's EHS for approved decontamination procedures.
-
Final Disposal: All hazardous waste containing this compound must be disposed of through your institution's approved hazardous waste management program. Under no circumstances should this compound waste be disposed of down the drain.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.
| Parameter | Value | Source |
| IC₅₀ (TLR7) | 1.78 µM | [3] |
| IC₅₀ (TLR9) | 0.01 µM | [3] |
| IC₅₀ (TLR4) | 10.58 µM | [3] |
| Solubility (DMSO) | ≥ 9 mg/mL (20.02 mM) | [1] |
| Solubility (PBS, pH 7.2) | Slightly soluble | [3] |
| Molecular Formula | C₂₇H₃₅N₃O₃ · 2HCl | [3] |
| Formula Weight | 522.5 g/mol | [3] |
This compound Signaling Pathway Inhibition
This compound functions by antagonizing Toll-like receptors 7 and 9, which are key components of the innate immune system involved in the recognition of pathogen-associated molecular patterns (PAMPs) such as single-stranded RNA (for TLR7) and unmethylated CpG DNA (for TLR9). The diagram below illustrates the simplified signaling pathway and the point of inhibition by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
